Stat3-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H20N6O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-cyano-N-(4-methoxyphenyl)-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C21H20N6O3S/c1-26-11-13(10-23-26)19(28)25-20-17(9-22)16-7-8-27(12-18(16)31-20)21(29)24-14-3-5-15(30-2)6-4-14/h3-6,10-11H,7-8,12H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
WVYHDFDOBCBKGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)NC4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of STAT3 Inhibitors
A Note on the Topic: Extensive research has not yielded specific public data for a compound designated "Stat3-IN-13." Therefore, this guide will provide a comprehensive overview of the general mechanisms of action for Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, which would be applicable to a hypothetical or proprietary compound like this compound. The experimental protocols, data, and pathways described are representative of the field of STAT3 inhibitor development.
Introduction to the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, its persistent activation is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1][2][3]
The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their cognate receptors on the cell surface.[1][4] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src.[1][5] Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of STAT3.[5]
Once recruited to the receptor complex, STAT3 is itself phosphorylated on a critical tyrosine residue (Tyr705).[1][6] This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers (or heterodimers with other STAT family members) through reciprocal SH2 domain-phosphotyrosine interactions.[6][7] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences (GAS elements) in the promoter regions of target genes, thereby modulating their transcription.[7][8] Key downstream targets of STAT3 include genes that promote cell cycle progression (e.g., Cyclin D1, c-Myc), inhibit apoptosis (e.g., Bcl-xL, Mcl-1, Survivin), and facilitate angiogenesis and metastasis.[9][10][11]
Core Mechanism of Action of STAT3 Inhibitors
The primary goal of STAT3 inhibitors is to disrupt this signaling cascade, thereby preventing the transcription of oncogenic and pro-inflammatory genes. Inhibition can be achieved through several distinct mechanisms, primarily targeting key domains of the STAT3 protein.
Targeting the SH2 Domain
The Src Homology 2 (SH2) domain is the most frequently targeted site for STAT3 inhibitor development. This domain is critical for both the recruitment of STAT3 to the activated receptor complex and for the dimerization of phosphorylated STAT3 monomers.[3][5]
-
Mechanism: Small molecules or peptidomimetics are designed to bind to a sub-pocket within the SH2 domain, competitively blocking the binding of the phosphotyrosine (pTyr705) motif. By occupying this site, these inhibitors prevent the formation of stable STAT3 dimers.[12] Without dimerization, STAT3 cannot effectively translocate to the nucleus or bind to its target DNA sequences. This is the most common strategy for direct STAT3 inhibition.
Targeting the DNA-Binding Domain (DBD)
A more recent approach involves targeting the DNA-Binding Domain (DBD) of STAT3. This strategy aims to prevent the activated STAT3 dimer from physically interacting with the promoter regions of its target genes.
-
Mechanism: Inhibitors are designed to bind to a specific pocket on the DBD, sterically hindering its ability to recognize and bind to GAS elements in the DNA.[12] A key advantage of this approach is its potential to inhibit STAT3 function regardless of its phosphorylation status, as even unphosphorylated STAT3 has been suggested to have some biological roles.[12][13]
Targeting the N-Terminal Domain (NTD)
The N-Terminal Domain (NTD) is involved in protein-protein interactions that stabilize the binding of STAT3 dimers to DNA and facilitate transcriptional coactivator recruitment.[14][15][16]
-
Mechanism: Compounds targeting the NTD can disrupt the cooperative binding of STAT3 dimers to tandem GAS sites on DNA and interfere with the formation of higher-order STAT3 tetramers, which are important for the regulation of certain target genes.[14]
Quantitative Data for STAT3 Inhibitors
The potency and efficacy of STAT3 inhibitors are quantified using various biochemical and cell-based assays. The table below summarizes typical quantitative data obtained during the characterization of a novel STAT3 inhibitor.
| Parameter | Typical Value Range | Description |
| Biochemical IC₅₀ (SH2 Domain) | 1 - 50 µM | Concentration of the inhibitor required to displace 50% of a fluorescently labeled pTyr-peptide probe from the isolated STAT3 SH2 domain in a Fluorescence Polarization (FP) assay.[5] |
| EMSA IC₅₀ (DBD) | 10 - 100 µM | Concentration of the inhibitor required to reduce the DNA-binding activity of activated STAT3 by 50% in an Electrophoretic Mobility Shift Assay (EMSA).[12] |
| Cellular p-STAT3 (Tyr705) IC₅₀ | 0.5 - 20 µM | Concentration of the inhibitor that reduces the level of phosphorylated STAT3 at Tyr705 by 50% in cancer cells, as measured by Western blot or ELISA. |
| Cellular Proliferation GI₅₀ | 0.1 - 15 µM | Concentration of the inhibitor that causes 50% growth inhibition in a cancer cell line with constitutively active STAT3. |
| Target Gene Expression IC₅₀ | 1 - 25 µM | Concentration of the inhibitor that reduces the mRNA or protein expression of a known STAT3 target gene (e.g., Bcl-xL, c-Myc) by 50%.[11] |
Note: These values are representative and can vary significantly based on the specific compound, assay conditions, and cell line used.
Experimental Protocols
Characterizing the mechanism of action of a STAT3 inhibitor involves a series of well-defined experiments to validate its target engagement and cellular effects.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
-
Objective: To quantify the binding affinity of the inhibitor to the STAT3 SH2 domain.
-
Methodology:
-
Recombinant STAT3 protein is incubated with a fluorescently labeled peptide probe containing a phosphotyrosine residue (e.g., FAM-pY-L-K-T-K).
-
In the bound state, the large size of the complex results in slow tumbling and high fluorescence polarization.
-
Increasing concentrations of the test inhibitor are added to compete with the probe for binding to the SH2 domain.
-
As the probe is displaced, its faster tumbling in solution leads to a decrease in fluorescence polarization.
-
The IC₅₀ value is calculated from the dose-response curve.[5]
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
-
Objective: To determine if the inhibitor blocks the binding of activated STAT3 to its DNA consensus sequence.
-
Methodology:
-
Nuclear extracts are prepared from cancer cells with activated STAT3 (or recombinant STAT3 is used).
-
The extracts are incubated with a radiolabeled or fluorescently labeled double-stranded DNA probe containing a high-affinity STAT3 binding site (GAS element).
-
The mixture is incubated with increasing concentrations of the test inhibitor.
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The formation of the STAT3-DNA complex is visualized by autoradiography or fluorescence imaging. A potent inhibitor will show a dose-dependent decrease in the intensity of the shifted band.[12]
-
Western Blot Analysis for STAT3 Phosphorylation and Target Gene Expression
-
Objective: To assess the effect of the inhibitor on STAT3 activation and the expression of its downstream targets in a cellular context.
-
Methodology:
-
Cancer cells with constitutively active STAT3 are treated with various concentrations of the inhibitor for a defined period (e.g., 6-24 hours).
-
Total cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705), total STAT3, and downstream target proteins like Bcl-xL, Mcl-1, and Cyclin D1.
-
Appropriate secondary antibodies conjugated to HRP are used for detection via chemiluminescence. A successful inhibitor will decrease the levels of p-STAT3 and its target proteins without affecting total STAT3 levels.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To evaluate the functional consequence of STAT3 inhibition on cancer cell viability and growth.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with a serial dilution of the inhibitor for 48-72 hours.
-
Cell viability is assessed using a metabolic assay (e.g., MTT, which measures mitochondrial reductase activity) or an ATP-based assay (e.g., CellTiter-Glo®).
-
The absorbance or luminescence is measured, and the GI₅₀ (concentration for 50% growth inhibition) is calculated from the resulting dose-response curve.
-
Visualizations
STAT3 Signaling Pathway and Inhibition Points
Caption: Canonical STAT3 signaling pathway illustrating key activation steps and points of therapeutic intervention.
Experimental Workflow for STAT3 Inhibitor Characterization
Caption: A logical workflow for the preclinical characterization of a novel STAT3 inhibitor.
References
- 1. STAT3 - Wikipedia [en.wikipedia.org]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are STAT3 modulators and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 6. STAT3 signaling in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of the N-Terminal Domain of STAT3 in STAT3-Dependent Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
Stat3-IN-13: A Technical Guide to its Function in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various cancer cells. The development of targeted inhibitors against STAT3 is a promising therapeutic strategy. This document provides a comprehensive technical overview of Stat3-IN-13, a potent small-molecule inhibitor of STAT3, detailing its mechanism of action, effects on cancer cells, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound, also identified as compound 6f, functions as a direct inhibitor of STAT3. Its primary mechanism involves binding to the SH2 domain of STAT3, a critical step for STAT3 dimerization and subsequent activation. The binding affinity of this compound to the STAT3 SH2 domain has been determined to be a Kd of 0.46 μM[1][2][3]. By occupying the SH2 domain, this compound effectively prevents the phosphorylation of STAT3 at the tyrosine 705 (Y705) residue, a key event in its activation cascade[1][2][3]. This inhibition of phosphorylation leads to the suppression of downstream STAT3 target gene expression, including key proteins involved in cell survival and angiogenesis such as Bcl-2 and VEGF[1].
Quantitative Data Summary
The anti-cancer activity of this compound has been quantified across various cancer cell lines, primarily focusing on osteosarcoma. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) after 48h |
| 143B | Osteosarcoma | 0.25[1] |
| HOS | Osteosarcoma | 0.11[1] |
| MG63 | Osteosarcoma | 0.55[1] |
Table 2: Inhibition of STAT3 Phosphorylation by this compound
| Cell Line | Cancer Type | IC50 (μM) for p-STAT3 (Y705) inhibition |
| MNNG/HOS | Osteosarcoma | 0.1694 |
| U2-OS | Osteosarcoma | 0.1986 |
Effects on Cancer Cell Function
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in cancer cells in a dose-dependent manner. In 143B osteosarcoma cells, treatment with this compound for 48 hours resulted in a significant increase in the apoptotic cell population[1].
Inhibition of Tumor Growth and Metastasis In Vivo
In preclinical xenograft models using nude mice, intraperitoneal administration of this compound at doses of 10-20 mg/kg twice daily for four weeks effectively suppressed osteosarcoma tumor growth and metastasis[1]. A dose of 10 mg/kg was shown to significantly suppress tumor weight[1].
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
Stat3-IN-13: A Technical Guide to a Novel STAT3 Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, survival, and angiogenesis. In normal physiology, the activation of STAT3 is a transient and tightly regulated process, initiated by cytokines and growth factors. However, the persistent or constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, including osteosarcoma, where it drives tumor progression, metastasis, and chemoresistance. This has positioned STAT3 as a compelling therapeutic target for cancer drug development. Stat3-IN-13 is a novel, potent small-molecule inhibitor that targets the STAT3 protein, offering a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cells, and detailed experimental protocols for its characterization.
The STAT3 Signaling Pathway
The canonical STAT3 signaling cascade is initiated by the binding of extracellular ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their corresponding cell surface receptors. This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphotyrosine sites serve as docking stations for the Src Homology 2 (SH2) domain of latent STAT3 monomers in the cytoplasm. Upon recruitment, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of STAT3 include genes that promote cell cycle progression (e.g., Cyclin D1, c-Myc), inhibit apoptosis (e.g., Bcl-2, Bcl-xL, Mcl-1, Survivin), and facilitate angiogenesis (e.g., VEGF).
Mechanism of Action of this compound
This compound is a potent inhibitor of the STAT3 signaling pathway. Its mechanism of action involves direct binding to the SH2 domain of the STAT3 protein. By occupying the SH2 domain, this compound competitively inhibits the binding of phosphorylated STAT3 monomers to each other, thereby preventing the formation of active STAT3 dimers. This disruption of dimerization is a critical step in halting the signaling cascade, as it prevents the nuclear translocation of STAT3 and subsequent transcriptional activation of its downstream target genes. The net effect is the suppression of STAT3-mediated gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells with constitutively active STAT3.
Quantitative Data
The inhibitory activity and anti-proliferative effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and In Vitro Anti-proliferative Activity of this compound
| Parameter | Value | Cell Lines | Assay Type |
| Binding Affinity (KD) | 0.46 µM | - | Surface Plasmon Resonance |
| IC50 (48 hours) | 0.11 µM | HOS (Osteosarcoma) | Cell Viability Assay |
| 0.25 µM | 143B (Osteosarcoma) | Cell Viability Assay | |
| 0.55 µM | MG63 (Osteosarcoma) | Cell Viability Assay |
Table 2: In Vivo Efficacy of this compound in an Osteosarcoma Xenograft Model
| Animal Model | Treatment | Dosage | Effect |
| Nude Mice | This compound | 10 mg/kg (i.p., twice daily) | Suppressed tumor weight |
| 20 mg/kg (i.p., twice daily) | Blocked osteosarcoma growth and metastasis |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Osteosarcoma cell lines (e.g., HOS, 143B, MG63)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should range from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3 at Tyr705.
Materials:
-
Osteosarcoma cell lines
-
Complete growth medium
-
This compound
-
Cytokine for stimulation (e.g., IL-6, 20 ng/mL)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705), mouse anti-total STAT3, and rabbit anti-β-actin.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.2, 0.5, 1.0 µM) for 24 hours.
-
For stimulated conditions, starve the cells in serum-free medium for 4-6 hours before treatment with this compound for 2 hours, followed by stimulation with IL-6 for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and β-actin as a loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Osteosarcoma cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0, 0.2, 0.5, 1.0 µM) for 48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) can be quantified.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Osteosarcoma cell line (e.g., 143B)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 106 143B cells suspended in a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Prepare the formulation of this compound in the vehicle solution.
-
Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection twice daily.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 4 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3).
-
For metastasis studies, lungs can be harvested and examined for metastatic nodules.
Experimental Workflow Visualization
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant STAT3 signaling. Its ability to directly bind to the STAT3 SH2 domain and inhibit dimerization provides a clear mechanism for its anti-cancer effects. The quantitative data demonstrate its potency in vitro and efficacy in preclinical in vivo models of osteosarcoma. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other STAT3 inhibitors. Further studies are warranted to explore its efficacy in a broader range of cancer types and to advance its development towards clinical applications.
The Biological Activity of Stat3-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] Dysregulation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] Stat3-IN-13 is a potent small-molecule inhibitor of STAT3 that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound exerts its biological effects by directly targeting the STAT3 protein. Its primary mechanism of action involves binding to the SH2 domain of STAT3.[5] The SH2 domain is crucial for the dimerization of STAT3 monomers, which is a prerequisite for their subsequent nuclear translocation and DNA binding.[6] By occupying the SH2 domain, this compound effectively prevents the formation of STAT3 homodimers, thereby inhibiting its activation.
A key event in STAT3 activation is the phosphorylation of the tyrosine residue at position 705 (Y705) by upstream kinases such as Janus kinases (JAKs).[7][8] This phosphorylation event is essential for the reciprocal SH2 domain-phosphotyrosine interactions that drive dimerization.[6] Experimental evidence confirms that this compound inhibits the phosphorylation of STAT3 at Y705.[5]
The inhibition of STAT3 dimerization and subsequent nuclear translocation leads to a downstream cascade of events, ultimately culminating in the suppression of tumor growth and the induction of apoptosis.[5]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Cell Line | Value | Reference |
| IC50 (48 hours) | 143B (Osteosarcoma) | 0.25 µM | [5] |
| HOS (Osteosarcoma) | 0.11 µM | [5] | |
| MG63 (Osteosarcoma) | 0.55 µM | [5] | |
| Binding Affinity (KD) | STAT3 SH2 Domain | 0.46 µM | [5] |
| STAT3 (586-685) | 0.96 µM | [5] |
Downstream Biological Consequences
The inhibition of STAT3 activity by this compound triggers a cascade of downstream biological effects, primarily the induction of apoptosis and the suppression of tumor cell proliferation.
Induction of Apoptosis
STAT3 is a key regulator of several anti-apoptotic genes.[3] By inhibiting STAT3, this compound leads to the downregulation of these critical survival proteins, thereby promoting programmed cell death. In 143B osteosarcoma cells, treatment with this compound resulted in a dose-dependent increase in apoptosis.[5]
Key anti-apoptotic target genes of STAT3 that are downregulated by its inhibition include:
-
Bcl-2 (B-cell lymphoma 2): A central anti-apoptotic protein that prevents the release of cytochrome c from mitochondria.
-
Bcl-xL (B-cell lymphoma-extra large): Another member of the Bcl-2 family with potent anti-apoptotic functions.[3]
-
Mcl-1 (Myeloid cell leukemia 1): Essential for the survival of various cancer cells.[9]
-
Survivin: An inhibitor of apoptosis protein (IAP) that also plays a role in cell division.[10]
The downregulation of these proteins shifts the cellular balance towards apoptosis, leading to the elimination of cancer cells.
Inhibition of Cell Proliferation and Angiogenesis
STAT3 also regulates the expression of genes involved in cell cycle progression and angiogenesis. By inhibiting STAT3, this compound can arrest the cell cycle and prevent the formation of new blood vessels that supply tumors. Key target genes in these processes include:
-
c-Myc: A potent oncogene that drives cell proliferation.[11]
-
Cyclin D1: A key regulator of the G1/S phase transition in the cell cycle.[12]
-
VEGF (Vascular Endothelial Growth Factor): A critical signaling protein that promotes angiogenesis.[5]
In vivo studies have demonstrated that this compound can effectively suppress tumor growth and metastasis in mouse models of osteosarcoma.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Western Blot for Phosphorylated and Total STAT3
This protocol is designed to assess the effect of this compound on the phosphorylation status of STAT3.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total STAT3
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To determine total STAT3 levels, the membrane can be stripped and re-probed with the primary antibody against total STAT3, followed by the corresponding secondary antibody and detection steps.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a potent and specific inhibitor of the STAT3 signaling pathway with significant potential as an anti-cancer agent. Its ability to disrupt STAT3 dimerization, inhibit phosphorylation, and consequently induce apoptosis and suppress cell proliferation has been well-documented. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other STAT3 inhibitors. A thorough understanding of its biological activity is crucial for the continued development of targeted therapies aimed at the STAT3 pathway.
References
- 1. Stat3/Cdc25a-dependent cell proliferation promotes embryonic axis extension during zebrafish gastrulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. Frontiers | IL-13 Derived Type 2 Innate Lymphocytes Ameliorates Cardiomyocyte Apoptosis Through STAT3 Signaling Pathway [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Inhibition of STAT3 signaling leads to apoptosis of leukemic large granular lymphocytes and decreased Mcl-1 expression [jci.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Stat3-IN-13: A Technical Guide on its Inhibition of STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism and effects of Stat3-IN-13, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The document provides a comprehensive overview of its impact on STAT3 phosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
Core Concept: Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] In many cancers, STAT3 is constitutively activated, often through phosphorylation at the tyrosine 705 (Y705) residue. This phosphorylation event is crucial for STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription activator.[3][4] this compound, also identified as compound 6f, is a small molecule inhibitor designed to specifically target and disrupt this signaling cascade.[5][6]
This compound exerts its inhibitory effect by binding directly to the SH2 domain of STAT3.[5][6] The SH2 domain is essential for the dimerization of STAT3 monomers upon their phosphorylation. By occupying this domain, this compound prevents the formation of STAT3 dimers, thereby inhibiting the downstream signaling pathway. This ultimately leads to a reduction in the transcription of STAT3 target genes, many of which are involved in cell survival and proliferation.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and binding affinity of this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) to STAT3 SH2 Domain | 0.46 μM | Surface Plasmon Resonance | [6][7] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC50 (μM) | Duration of Treatment | Assay | Reference |
| 143B (Osteosarcoma) | 0.25 | 48 hours | MTT Assay | [7] |
| HOS (Osteosarcoma) | 0.11 | 48 hours | MTT Assay | [7] |
| MG63 (Osteosarcoma) | 0.55 | 48 hours | MTT Assay | [7] |
Table 3: In Vitro Effect of this compound on STAT3 Phosphorylation
| Cell Line | Concentration of this compound (μM) | Duration of Treatment | Effect on p-STAT3 (Y705) | Method | Reference |
| 143B | 0 - 1.0 | 24 hours | Dose-dependent inhibition | Western Blot | [7] |
| HOS | 0 - 1.0 | 24 hours | Dose-dependent inhibition | Western Blot | [7] |
Table 4: In Vitro Apoptosis Induction by this compound
| Cell Line | Concentration of this compound (μM) | Duration of Treatment | Apoptosis Rate | Method | Reference |
| 143B | 0 | 48 hours | 3.4% | Flow Cytometry (Annexin V/PI staining) | [7] |
| 0.2 | 48 hours | 8.7% | Flow Cytometry (Annexin V/PI staining) | [7] | |
| 0.5 | 48 hours | 10.7% | Flow Cytometry (Annexin V/PI staining) | [7] | |
| 1.0 | 48 hours | 23.3% | Flow Cytometry (Annexin V/PI staining) | [7] |
Table 5: In Vivo Antitumor Activity of this compound in a Nude Mouse Model
| Treatment Group | Dosage | Administration Route | Duration | Effect on Tumor Weight | Reference |
| This compound | 10 mg/kg | Intraperitoneal (i.p.), twice daily | 4 weeks | Suppression of tumor weight | [7] |
| This compound | 20 mg/kg | Intraperitoneal (i.p.), twice daily | 4 weeks | Suppression of tumor weight | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3 at Y705 in osteosarcoma cell lines.
Procedure:
-
Cell Culture and Treatment: 143B and HOS osteosarcoma cells were cultured in appropriate media. Cells were treated with varying concentrations of this compound (0, 0.2, 0.5, and 1.0 μM) for 24 hours.
-
Protein Extraction: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effect of this compound on osteosarcoma cell lines.
Procedure:
-
Cell Seeding: 143B, HOS, and MG63 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with a series of concentrations of this compound for 48 hours.
-
MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound in osteosarcoma cells.
Procedure:
-
Cell Treatment: 143B cells were treated with different concentrations of this compound (0, 0.2, 0.5, and 1.0 μM) for 48 hours.
-
Cell Harvesting and Staining:
-
Both floating and adherent cells were collected and washed twice with cold PBS.
-
The cells were then resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's protocol, and the cells were incubated in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: STAT3 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of STAT3 phosphorylation.
Caption: Experimental workflow for the apoptosis assay using flow cytometry.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. STAT3: A year in Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. compound 6f [PMID: 35476936] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of STAT3 Inhibition in Apoptosis Induction
An important note on the topic: Initial searches for a specific inhibitor named "Stat3-IN-13" did not yield specific scientific literature. Therefore, this guide will focus on the well-characterized and widely studied STAT3 inhibitor, Stattic , as a representative example to explore the core topic of how direct STAT3 inhibition induces apoptosis. The principles, pathways, and experimental methodologies described are broadly applicable to small molecule inhibitors of the STAT3 signaling pathway.
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. In many forms of cancer, STAT3 is constitutively activated, leading to the upregulation of anti-apoptotic genes and promoting tumorigenesis.[1] Inhibition of the STAT3 signaling pathway has emerged as a promising therapeutic strategy for cancer treatment. This technical guide provides a comprehensive overview of the role of STAT3 inhibition, using Stattic as a prime example, in the induction of apoptosis in cancer cells. It details the molecular mechanisms, presents quantitative data on its efficacy, outlines key experimental protocols, and provides visual diagrams of the involved signaling pathways and experimental workflows.
The STAT3 Signaling Pathway and Its Role in Suppressing Apoptosis
The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors to their corresponding receptors on the cell surface. This binding event leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705).[2] Phosphorylated STAT3 (p-STAT3) monomers then dimerize and translocate to the nucleus, where they bind to the promoter regions of target genes, thereby activating their transcription.[1]
Several key anti-apoptotic proteins are transcriptional targets of STAT3, including:
-
Bcl-2 (B-cell lymphoma 2): A central anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria.
-
Bcl-xL (B-cell lymphoma-extra large): Another anti-apoptotic member of the Bcl-2 family that sequesters pro-apoptotic proteins.[3]
-
Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic protein crucial for the survival of many cancer cells.[1]
-
Survivin: A member of the inhibitor of apoptosis protein (IAP) family that can inhibit caspases.[1]
By upregulating these proteins, constitutively active STAT3 creates a cellular environment that is resistant to apoptotic stimuli, a hallmark of cancer.
Mechanism of Apoptosis Induction by STAT3 Inhibition
Small molecule inhibitors like Stattic are designed to directly interfere with the STAT3 signaling pathway. Stattic specifically targets the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization.[4] This inhibition blocks the entire downstream signaling cascade, leading to a pro-apoptotic response through several key mechanisms:
-
Downregulation of Anti-Apoptotic Proteins: Inhibition of STAT3 transcriptional activity leads to a decrease in the expression of Bcl-2, Bcl-xL, Mcl-1, and Survivin.[1] This shift in the balance between pro- and anti-apoptotic proteins of the Bcl-2 family makes the cell more susceptible to apoptosis.
-
Activation of the Intrinsic Apoptotic Pathway: The reduction of anti-apoptotic Bcl-2 family members allows pro-apoptotic members like Bax and Bak to form pores in the mitochondrial outer membrane. This leads to the release of cytochrome c into the cytoplasm, a key event in the intrinsic apoptosis pathway.
-
Caspase Activation: Cytochrome c release triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5][6]
Quantitative Data on Stattic-Induced Apoptosis
The efficacy of Stattic in inhibiting cell growth and inducing apoptosis has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | Stattic IC50 (µM) | Incubation Time (h) | Reference |
| B16F10 | Melanoma | 1.67 ± 0.2 | 48 | [7] |
| CT26 | Colon Carcinoma | 2.02 ± 0.29 | 48 | [7] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | 24 | [4] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | 24 | [4] |
| Hep G2 | Hepatocellular Carcinoma | 2.94 | 48 | [8] |
| Bel-7402 | Hepatocellular Carcinoma | 2.5 | 48 | [8] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.1 | 48 | [8] |
Treatment with Stattic leads to a significant increase in the apoptotic cell population, as measured by Annexin V/PI staining.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| A549 | Control | 3.0 | [9] |
| A549 | 20 µM STX-0119 | 12.3 | [9] |
| A549 | 40 µM STX-0119 | 23.5 | [9] |
| A549 | 100 µM STX-0119* | 62.1 | [9] |
| LNCaP | 6 Gy Irradiation | ~15 | [10] |
| LNCaP | 5 µM Stattic + 6 Gy Irradiation | ~30 | [10] |
*STX-0119 is another STAT3 inhibitor, data is used to illustrate the general effect of STAT3 inhibition on apoptosis.
Experimental Protocols
Western Blot for p-STAT3, Caspase-3, and Bcl-2 Family Proteins
This protocol is for the detection of changes in protein expression and activation following treatment with a STAT3 inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the STAT3 inhibitor for the desired time and concentration. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.[2]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the STAT3 inhibitor as required. Include both negative (untreated) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualizations
Signaling Pathways
Caption: STAT3 signaling pathway promoting cell survival and its inhibition leading to apoptosis.
Experimental Workflow
Caption: Experimental workflow for assessing Stattic-induced apoptosis.
References
- 1. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.ac.il [weizmann.ac.il]
- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT3 inhibitory stattic enhances immunogenic cell death induced by chemotherapy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 as a target for sensitizing prostate cancer cells to irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to Investigating the Anti-Proliferative Effects of Novel STAT3 Inhibitors
Disclaimer: Following a comprehensive search of scientific literature and databases, no specific public data or research articles were found for a compound designated "Stat3-IN-13." Therefore, this document serves as an in-depth technical guide and template for investigating the anti-proliferative effects of a novel Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor, which can be applied to compounds such as this compound once experimental data becomes available.
Introduction: STAT3 as a Therapeutic Target in Oncology
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a central role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In normal cells, STAT3 activation is a transient process, tightly regulated by cytokines and growth factors.[3] However, in a wide array of human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and suppress apoptosis.[4][5] This aberrant, persistent activation makes STAT3 a highly attractive target for cancer therapy.[3]
Constitutively active STAT3 contributes to oncogenesis by upregulating the expression of genes controlling the cell cycle (e.g., Cyclin D1) and preventing apoptosis (e.g., Bcl-xL, Survivin).[2][5] The inhibition of this pathway is a promising strategy to impede tumor proliferation and induce cancer cell death.[6] This guide outlines the core methodologies and data presentation frameworks for evaluating the anti-proliferative efficacy of novel STAT3 inhibitors.
The STAT3 Signaling Pathway and Mechanism of Inhibition
The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), to their corresponding cell surface receptors.[1][7] This binding triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[8][9] This phosphorylation event is essential for the subsequent homodimerization of STAT3 monomers via their SH2 domains.[6][7] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[8][10]
A direct STAT3 inhibitor, such as the hypothetical this compound, is designed to interrupt this cascade, typically by targeting the SH2 domain to prevent dimerization or by inhibiting the initial phosphorylation step.[7][11] The expected outcome of effective STAT3 inhibition is a reduction in phosphorylated STAT3 (p-STAT3), leading to the downregulation of its target genes and subsequent anti-proliferative effects.
Quantitative Data on Anti-Proliferative Effects
The efficacy of a STAT3 inhibitor is quantified by its ability to reduce cell viability and proliferation across various cancer cell lines. This data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce a biological process (e.g., cell viability) by 50%.
Table 1: In Vitro IC50 Values of a Novel STAT3 Inhibitor (Note: This table is a template. Data should be populated from experimental results.)
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| SW480 | Colon Carcinoma | Data not available |
| HT29 | Colon Carcinoma | Data not available |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available |
| A549 | Lung Carcinoma | Data not available |
| U87 MG | Glioblastoma | Data not available |
Table 2: Effect of a Novel STAT3 Inhibitor on Cell Cycle Distribution (Note: This table is a template. Data should be populated from experimental results following treatment with the inhibitor at its approximate IC50 concentration for 24-48 hours.)
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| SW480 | Control (DMSO) | Data not available | Data not available | Data not available |
| STAT3 Inhibitor | Data not available | Data not available | Data not available | |
| MDA-MB-231 | Control (DMSO) | Data not available | Data not available | Data not available |
| STAT3 Inhibitor | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and consistent protocols are critical for generating reproducible data. Below are standard methodologies for assessing the anti-proliferative effects of a STAT3 inhibitor.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the STAT3 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for p-STAT3 and Total STAT3
Western blotting is used to detect and quantify the levels of specific proteins, allowing for the direct assessment of the inhibitor's effect on STAT3 phosphorylation.[13]
-
Cell Lysis: After treatment with the inhibitor for the desired time (e.g., 6-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3, diluted in blocking buffer.[16] A loading control antibody (e.g., β-actin or GAPDH) should also be used.[15]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Harvesting: Treat cells in 6-well plates with the STAT3 inhibitor for 24-48 hours. Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.[17]
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate for at least 2 hours at -20°C.[18]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[19]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
Conclusion
This guide provides a comprehensive framework for the preclinical evaluation of novel STAT3 inhibitors like this compound. By employing the quantitative assays and detailed protocols described, researchers can effectively characterize the anti-proliferative effects of such compounds. The key indicators of a potent STAT3 inhibitor include a low micromolar IC50, a demonstrable reduction in STAT3 phosphorylation at Tyr705, and a corresponding arrest of the cell cycle and/or induction of apoptosis. These findings are essential for establishing a strong rationale for further development in in vivo models and eventual clinical translation.
References
- 1. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3, a Master Regulator of Anti-Tumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 activation: A key factor in tumor immunoescape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tvarditherapeutics.com [tvarditherapeutics.com]
- 12. Inhibition of STAT3 activity with AG490 decreases the invasion of human pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 16. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
Methodological & Application
Application Notes: In Vitro Profiling of STAT3 Inhibitors
Topic: Stat3-IN-13 In Vitro Protocol for Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information, including specific in vitro protocols and quantitative data for a compound designated "this compound," is limited. The following application note provides a generalized framework and representative protocols for the in vitro characterization of a novel small-molecule STAT3 inhibitor, using methodologies and data from studies on well-documented STAT3 inhibitors.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] The STAT3 signaling pathway is often constitutively activated in a wide variety of human cancers, making it a compelling target for therapeutic intervention.[2][3] Activation typically occurs via phosphorylation of a specific tyrosine residue (Tyr705) by upstream kinases like Janus kinases (JAKs) or Src.[4][5] This phosphorylation event triggers STAT3 dimerization through reciprocal SH2 domain interactions, followed by nuclear translocation and binding to the promoter regions of target genes.[3][5]
Small-molecule inhibitors targeting the STAT3 pathway represent a promising class of anti-cancer agents. These inhibitors can function through various mechanisms, most commonly by disrupting the SH2 domain to prevent dimerization, thereby blocking downstream gene transcription.[2][6] This document outlines detailed protocols for the in vitro evaluation of a STAT3 inhibitor in cancer cell lines, covering essential assays for assessing its biological activity and mechanism of action.
STAT3 Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical JAK-STAT3 signaling pathway. Ligands such as Interleukin-6 (IL-6) bind to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3 at the Tyr705 residue. Phosphorylated STAT3 proteins form homodimers, translocate to the nucleus, and activate the transcription of target genes involved in cell survival and proliferation, such as c-Myc, Cyclin D1, and Survivin.[1][3] Small-molecule inhibitors like this compound are typically designed to bind to the SH2 domain of STAT3, preventing dimerization and subsequent downstream signaling.
Caption: Canonical STAT3 signaling pathway and mechanism of inhibition.
Data Presentation: Biological Activity of STAT3 Inhibitors
The following table summarizes the reported 50% inhibitory concentration (IC50) values for several well-characterized STAT3 inhibitors across various cancer cell lines. This data is provided as a reference for expected potency and cell line sensitivity.
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Stattic | MV4-11 (AML) | Cell Proliferation (CCK8) | 1.66 | [7] |
| MDA-MB-231 (Breast) | Cell Survival (MTT) | 5.5 | [8] | |
| PC3 (Prostate, STAT3-null) | Cell Survival (MTT) | 1.7 | [8] | |
| S3I-201 | Osteosarcoma Cell Lines | DNA-binding Activity | 86 ± 33 | [9] |
| C188-9 | Kasumi-1 (AML) | Apoptosis Induction | 34.6 | [10] |
| AML Cell Lines (various) | pSTAT3 Inhibition | 4 - 8 | [10] | |
| LLL12 | Colon Cancer Initiating Cells | Tumor Sphere Formation | ~1-2 | [11] |
| STAT3-IN-17 | HeLa (Cervical) | Cell Growth | 2.7 | [12] |
| HEK-Blue IL-6 (Reporter) | STAT3 Inhibition | 0.7 | [12] |
Experimental Workflow
A typical workflow for characterizing a novel STAT3 inhibitor involves a series of tiered in vitro assays. The process begins with broad screening for cytotoxic or anti-proliferative effects, followed by specific mechanistic assays to confirm on-target activity, and finally, analysis of downstream cellular consequences.
Caption: General experimental workflow for in vitro STAT3 inhibitor testing.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK8)
This protocol determines the dose-dependent effect of a STAT3 inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, MDA-MB-231)
-
Complete growth medium (e.g., RPMI or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
STAT3 inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 solution
-
DMSO or solubilization buffer (for MTT)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the STAT3 inhibitor in complete medium. A common starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include a "vehicle control" (e.g., 0.5% DMSO) and a "no cells" blank control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT/CCK8 Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK8: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours until a visible color change occurs.
-
-
Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read at 570 nm. For CCK8, read at 450 nm.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic) model to determine the IC50 value.
Protocol 2: Western Blot for Phospho-STAT3 (pY705)
This protocol directly assesses the inhibitor's ability to block STAT3 activation.
Materials:
-
6-well plates
-
STAT3 inhibitor
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-GAPDH (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the STAT3 inhibitor at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 1-6 hours). If the cell line does not have high basal pSTAT3, you may need to stimulate with a cytokine like IL-6 (e.g., 100 ng/mL) for 15-30 minutes after inhibitor pre-treatment.[10]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against p-STAT3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe for total STAT3 and a loading control like GAPDH. Densitometry analysis can be used to quantify the p-STAT3/Total STAT3 ratio.
Protocol 3: STAT3 Reporter Gene Assay
This assay measures the functional consequence of STAT3 inhibition on its transcriptional activity.
Materials:
-
STAT3 reporter cell line (e.g., HEK293T or Jurkat cells stably transfected with a STAT3-responsive luciferase reporter construct).
-
White, opaque 96-well plates
-
STAT3 inhibitor
-
Stimulating agent (e.g., IL-6 or Interferon-alpha)
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the STAT3 reporter cell line in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of the STAT3 inhibitor for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., IL-6) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.
-
Luminescence Reading: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the stimulated control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of STAT3 Inhibition on Survival of Osteosarcoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 4. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeted inhibition of STAT3 as a potential treatment strategy for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Stat3-IN-13 In Vivo Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Stat3-IN-13, a potent STAT3 inhibitor, in mouse models. The information is compiled from publicly available research and is intended to serve as a guide for designing and conducting preclinical studies. Additionally, comparative data for other common STAT3 inhibitors are provided to offer a broader context for in vivo studies targeting the STAT3 signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. It binds to the SH2 domain of STAT3 with a high affinity (KD of 0.46 μM), thereby inhibiting its phosphorylation at the Y705 residue, subsequent dimerization, and nuclear translocation.[1] This blockade of STAT3 activation leads to the downregulation of its target genes, which are involved in cell proliferation, survival, and angiogenesis. In vitro studies have demonstrated that this compound exhibits anti-proliferative effects and induces apoptosis in cancer cell lines.[1] In vivo studies have shown its potential in suppressing tumor growth and metastasis.[1]
STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cellular processes. Upon stimulation by cytokines and growth factors, Janus kinases (JAKs) associated with the receptors phosphorylate the receptor tails, creating docking sites for STAT3. STAT3 is then recruited and phosphorylated by JAKs. Phosphorylated STAT3 forms homodimers, translocates to the nucleus, and binds to the promoters of target genes to regulate their transcription.
Quantitative Data Summary
The following table summarizes the in vivo dosage and administration of this compound and other commonly used STAT3 inhibitors in mouse models. This information is intended for comparative purposes to aid in experimental design.
| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Vehicle | Efficacy | Reference |
| This compound | Nude mice (Osteosarcoma xenograft) | 10-20 mg/kg | Intraperitoneal (i.p.) | Twice daily | Not specified | Suppressed tumor weight and metastasis | [1] |
| Stattic | Nude mice (T-ALL xenograft) | 15-30 mg/kg | Intraperitoneal (i.p.) | Three times a week | Not specified | Significant reduction in tumor growth | [2] |
| Stattic | SJL/J mice (EAE model) | 10 mg/kg | Intraperitoneal (i.p.) | Every other day | Not specified | Ameliorated clinical symptoms | [3] |
| Stattic | BALB/c mice (Acute liver injury) | 5 mg/kg | Intraperitoneal (i.p.) | Single injection | DMSO:olive oil (1:19) | Mitigated hepatic abnormalities | [4] |
| S3I-201 | Athymic nu/nu mice (Breast cancer xenograft) | 5 mg/kg | Intravenous (i.v.) | Every 2 or 3 days | Not specified | Strong tumor growth inhibition | [5][6] |
| TTI-101 | C57BL/6j mice (Spared nerve injury) | 50 mg/kg | Oral gavage | Every other day | 60% Labrasol/40% PEG-400 | Reversal of mechanical allodynia | [7][8] |
| TTI-101 | C57BL/6 mice (Cisplatin-induced neuropathy) | 50 mg/kg | Intraperitoneal (i.p.) | Every other day | Not specified | Markedly reduced mechanical allodynia | [7] |
| TTI-101 | Rats (Chronic kidney disease) | 10, 30, or 100 mg/kg | Oral gavage | Single dose | Labrasol:PEG-400 (60%:40%) | Pharmacokinetic analysis | [9] |
Experimental Protocols
A typical workflow for evaluating the in vivo efficacy of a STAT3 inhibitor in a xenograft mouse model is outlined below.
This protocol is based on the study that reported the in vivo use of this compound.[1]
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)
-
Nude mice (e.g., BALB/c nude or NOD-scid)
-
Osteosarcoma cells (e.g., 143B, HOS, or MG63)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Culture osteosarcoma cells to ~80% confluency.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm3), randomly assign mice to treatment and control groups.
-
Prepare the this compound formulation. A common practice for similar compounds involves dissolving the inhibitor in a small amount of DMSO and then diluting it with a vehicle like PEG300, Tween 80, and saline. The final concentration of DMSO should be low (e.g., <10%) to avoid toxicity.
-
Administer this compound at a dose of 10-20 mg/kg via intraperitoneal (i.p.) injection.
-
Administer the vehicle solution to the control group.
-
Repeat the administration twice daily for the duration of the study (e.g., 4 weeks).
-
-
Continued Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Process a portion of the tumor for downstream analysis such as immunohistochemistry (IHC) for p-STAT3 and other biomarkers, or Western blotting to confirm target engagement.
-
Collect other organs as needed for toxicity assessment.
-
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical for the solubility and bioavailability of the compound and can impact tolerability. It is essential to perform pilot studies to determine the optimal vehicle for this compound.
-
Dose-Response Studies: The provided dosage of 10-20 mg/kg for this compound serves as a starting point. It is recommended to conduct a dose-response study to determine the optimal therapeutic dose with minimal toxicity for the specific mouse model and cancer type being investigated.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): For a comprehensive understanding of the drug's behavior in vivo, PK/PD studies are recommended. These studies will help determine the drug's absorption, distribution, metabolism, and excretion, as well as its effect on the target (p-STAT3 levels) over time.
-
Toxicity Assessment: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any signs of distress. Histopathological analysis of major organs at the end of the study is also recommended.
These application notes and protocols are intended to provide a foundational understanding for the in vivo use of this compound. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of STAT3 by Stattic Ameliorates Clinical Symptoms and Reduces Autoinflammation in Myeloid, Lymphoid, and Neuronal Tissue Compartments in Relapsing–Remitting Model of Experimental Autoimmune Encephalomyelitis in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stattic alleviates acute hepatic damage induced by LPS/d-galactosamine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tvarditherapeutics.com [tvarditherapeutics.com]
- 9. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stat3-IN-13 in Osteosarcoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that is frequently found to be constitutively activated in a wide array of human cancers, including osteosarcoma.[1][2][3] This persistent activation of STAT3 promotes tumor cell proliferation, survival, angiogenesis, and immune evasion, making it a compelling target for therapeutic intervention in osteosarcoma.[1][4][5] STAT3 inhibitors are therefore a promising class of compounds for osteosarcoma treatment.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of novel STAT3 inhibitors, using Stat3-IN-13 as a representative agent, in the context of osteosarcoma research. While specific data for this compound in osteosarcoma is not yet available, the provided methodologies are based on established protocols for other STAT3 inhibitors and can be readily adapted.
STAT3 Signaling Pathway in Osteosarcoma
The activation of STAT3 is a key event in osteosarcoma pathogenesis. Upstream signals, such as the binding of interleukin-6 (IL-6) to its receptor, trigger the activation of Janus kinases (JAKs) and Src kinases.[6] These kinases then phosphorylate STAT3 at the tyrosine 705 residue.[7] This phosphorylation event leads to the homodimerization of STAT3, its translocation into the nucleus, and subsequent binding to the promoter regions of target genes.[7] The transcription of these genes, including Cyclin D1, Survivin, and matrix metalloproteinases (MMPs), drives the malignant phenotype of osteosarcoma cells.[1]
Caption: A diagram of the STAT3 signaling pathway in osteosarcoma.
Quantitative Data Summary
While specific quantitative data for this compound in osteosarcoma is not available in the current literature, the following table provides a summary of representative data obtained for other STAT3 inhibitors in osteosarcoma cell lines. This data can serve as a benchmark for expected efficacy when testing this compound.
| STAT3 Inhibitor | Osteosarcoma Cell Line | Assay | Endpoint | Result | Reference |
| S3I-201 | U2OS, Saos-2 | Cell Viability | IC50 | 5-10 µM | Anticancer Research |
| WP1066 | K7M2 | Apoptosis | % Apoptotic Cells | Significant increase vs. control | PLOS ONE |
| FLLL32 | U2OS | Colony Formation | Inhibition % | >50% at 10 µM | Molecular Cancer |
| LLL12 | SW872 | STAT3 Phosphorylation | Inhibition | Dose-dependent decrease | Cancer Research |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in osteosarcoma research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration-dependent effect of this compound on the viability of osteosarcoma cells.
Materials:
-
Osteosarcoma cell lines (e.g., U2OS, Saos-2, MG-63)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed osteosarcoma cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[8]
Caption: A workflow diagram for the MTT cell viability assay.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is to determine if this compound inhibits the activation of STAT3 in osteosarcoma cells.
Materials:
-
Osteosarcoma cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed osteosarcoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.[7][9]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of osteosarcoma.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Osteosarcoma cells (e.g., 143B, Saos-2)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of osteosarcoma cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mouse body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[10]
Caption: A workflow for an in vivo osteosarcoma xenograft study.
Conclusion
The constitutive activation of the STAT3 signaling pathway is a key driver of osteosarcoma progression, presenting a prime opportunity for targeted therapy. While specific data on this compound in osteosarcoma is pending, the provided application notes and detailed protocols offer a robust framework for its evaluation. By systematically assessing its impact on cell viability, STAT3 phosphorylation, and in vivo tumor growth, researchers can effectively characterize the therapeutic potential of this compound and other novel STAT3 inhibitors for the treatment of osteosarcoma.
References
- 1. STAT3 and its targeting inhibitors in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lycorine exerts antitumor activity against osteosarcoma cells in vitro and in vivo xenograft model through the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detection of p-STAT3 Inhibition by Stat3-IN-13 Using Western Blot
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] The activation of STAT3 is mediated through phosphorylation at the Tyr705 residue by Janus kinases (JAKs) in response to cytokine and growth factor signaling.[1][3] The phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and activates the transcription of target genes.[4][5] Constitutive activation of the STAT3 signaling pathway is implicated in various human cancers, making it a significant target for therapeutic intervention.[6][7] Stat3-IN-13 is a small molecule inhibitor that targets the STAT3 pathway. This document provides a detailed protocol for assessing the inhibitory effect of this compound on STAT3 phosphorylation using Western blotting.
Mechanism of Action
STAT3 is typically activated downstream of cytokine and growth factor receptors. Upon ligand binding, receptor-associated Janus kinases (JAKs) are activated and subsequently phosphorylate STAT3 at tyrosine 705.[3][8] This phosphorylation event is crucial for STAT3 dimerization, nuclear translocation, and its function as a transcription factor.[4] STAT3 modulators, including inhibitors like this compound, are designed to interfere with this signaling cascade, often by preventing the phosphorylation of STAT3.[2]
STAT3 Signaling Pathway
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table provides example data on the effect of a STAT3 inhibitor on p-STAT3 levels in a mouse model of colitis-associated colorectal cancer. This data is illustrative of the expected outcome when using an effective STAT3 inhibitor like this compound.
| Treatment Group | Mean pY-STAT3 Level (± SD) | Fold Change vs. Normal |
| Normal Mucosa | 45 ± 26 | 1.0 |
| Dysplastic Mucosa (Vehicle) | 147 ± 46 | 3.3 |
| Dysplastic Mucosa (TTI-101) | Significantly Reduced* | - |
*Note: This data is from a study using the STAT3 inhibitor TTI-101 in a mouse model and is intended to be representative.[9] A successful experiment with this compound would be expected to show a significant reduction in pY-STAT3 levels compared to the vehicle-treated dysplastic mucosa.
Western Blot Protocol for p-STAT3 (Tyr705)
This protocol details the steps for performing a Western blot to detect the phosphorylation of STAT3 at tyrosine 705.[4]
Materials and Reagents
-
Cell Lines: A cell line known to have activated STAT3 (e.g., DU145, HepG2) should be used as a positive control.[4]
-
Antibodies:
-
Primary Antibody: Phospho-Stat3 (Tyr705) antibody (e.g., Cell Signaling Technology, #9145).[4]
-
Primary Antibody: Total Stat3 antibody (e.g., Cell Signaling Technology, #9139).[4]
-
Loading Control Antibody: β-Actin antibody (e.g., Cell Signaling Technology, #4970).[4]
-
Secondary Antibody: HRP-linked anti-rabbit or anti-mouse IgG.[4]
-
-
Reagents:
-
This compound
-
Cell lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent).[4]
-
Protease and phosphatase inhibitor cocktail.[4]
-
BCA or Bradford protein assay reagent.[4]
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes.[10]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[10][11]
-
Tris-buffered saline with Tween-20 (TBST).[10]
-
Chemiluminescent substrate.[10]
-
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-STAT3.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for the desired time.
-
If applicable, stimulate cells with a known STAT3 activator (e.g., IL-6) to induce phosphorylation.[12]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 12,000 xg for 15-20 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[13]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in blocking buffer overnight at 4°C with gentle shaking.[11]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.
-
Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal and/or the loading control (e.g., β-actin) to account for variations in protein loading.
-
Compare the normalized p-STAT3 levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
References
- 1. STAT3 - Wikipedia [en.wikipedia.org]
- 2. What are STAT3 modulators and how do they work? [synapse.patsnap.com]
- 3. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of STAT3 and phospho-STAT3 expression and survival of patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of STAT3/pSTAT3 was associated with poor prognosis in gastric cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Phospho-Stat3 (Tyr705) Antibody (#9131) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. STAT3 Post-Translational Modifications Drive Cellular Signaling Pathways in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: RT-qPCR Analysis of STAT3 Target Genes with Stat3-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, survival, differentiation, and apoptosis.[1] Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly in cancer, where its constitutive activation promotes tumor growth and progression.[1][2] Consequently, STAT3 has emerged as a promising therapeutic target for drug development.
Stat3-IN-13 is a potent and specific small-molecule inhibitor of STAT3. It functions by binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation. By preventing the phosphorylation of STAT3 at tyrosine 705 (Y705), this compound effectively blocks its translocation to the nucleus and the transcription of its downstream target genes. This inhibition of the STAT3 pathway leads to anti-proliferative effects and the induction of apoptosis in cancer cells.
These application notes provide a detailed protocol for the analysis of STAT3 target gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) in response to treatment with this compound. The presented data, for illustrative purposes, demonstrates the expected outcomes of such an experiment.
STAT3 Signaling Pathway
The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors to their corresponding receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate the cytoplasmic tail of the receptors. STAT3 monomers are then recruited to these phosphorylated sites and are themselves phosphorylated by JAKs at the Y705 residue. Phosphorylated STAT3 proteins form homodimers and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.
Data Presentation: Effect of this compound on STAT3 Target Gene Expression
The following tables summarize hypothetical quantitative RT-qPCR data illustrating the dose-dependent and time-course effects of this compound on the mRNA expression levels of well-known STAT3 target genes: Bcl-2, c-Myc, Cyclin D1, and VEGF. The data is presented as a fold change relative to a vehicle-treated control.
Table 1: Dose-Dependent Inhibition of STAT3 Target Gene Expression by this compound
| Target Gene | This compound (µM) | Mean Fold Change | Standard Deviation |
| Bcl-2 | 0 (Vehicle) | 1.00 | 0.12 |
| 0.1 | 0.78 | 0.09 | |
| 0.5 | 0.45 | 0.06 | |
| 1.0 | 0.21 | 0.04 | |
| c-Myc | 0 (Vehicle) | 1.00 | 0.15 |
| 0.1 | 0.82 | 0.11 | |
| 0.5 | 0.51 | 0.08 | |
| 1.0 | 0.29 | 0.05 | |
| Cyclin D1 | 0 (Vehicle) | 1.00 | 0.10 |
| 0.1 | 0.85 | 0.09 | |
| 0.5 | 0.58 | 0.07 | |
| 1.0 | 0.35 | 0.06 | |
| VEGF | 0 (Vehicle) | 1.00 | 0.13 |
| 0.1 | 0.75 | 0.10 | |
| 0.5 | 0.42 | 0.07 | |
| 1.0 | 0.18 | 0.03 |
Table 2: Time-Course of STAT3 Target Gene Inhibition by this compound (1.0 µM)
| Target Gene | Time (hours) | Mean Fold Change | Standard Deviation |
| Bcl-2 | 0 | 1.00 | 0.11 |
| 6 | 0.65 | 0.08 | |
| 12 | 0.38 | 0.05 | |
| 24 | 0.21 | 0.04 | |
| c-Myc | 0 | 1.00 | 0.14 |
| 6 | 0.70 | 0.10 | |
| 12 | 0.45 | 0.07 | |
| 24 | 0.29 | 0.05 | |
| Cyclin D1 | 0 | 1.00 | 0.09 |
| 6 | 0.75 | 0.08 | |
| 12 | 0.52 | 0.06 | |
| 24 | 0.35 | 0.05 | |
| VEGF | 0 | 1.00 | 0.12 |
| 6 | 0.62 | 0.09 | |
| 12 | 0.35 | 0.06 | |
| 24 | 0.18 | 0.03 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with constitutively active STAT3 signaling (e.g., various cancer cell lines such as MDA-MB-231 for breast cancer, or U2OS for osteosarcoma).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, replace the medium with fresh medium containing either this compound at the desired concentrations (for dose-response) or a vehicle control (e.g., DMSO). For time-course experiments, treat the cells with a fixed concentration of this compound and harvest at different time points.
RNA Isolation and cDNA Synthesis
-
RNA Extraction: At the end of the treatment period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Purification: Purify the total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.
RT-qPCR
-
Primer Design: Use validated primers for the target genes (Bcl-2, c-Myc, Cyclin D1, VEGF) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Reaction Setup: Prepare the RT-qPCR reaction mixture in a 20 µL volume containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Perform the RT-qPCR on a real-time PCR detection system with the following cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
Data Analysis
-
Ct Value Determination: Determine the cycle threshold (Ct) values for each sample.
-
Relative Quantification: Calculate the relative gene expression using the 2-ΔΔCt method.
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold Change = 2-ΔΔCt
-
Conclusion
The protocols and illustrative data provided in these application notes offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on the expression of STAT3 target genes. By following these detailed methodologies, scientists can effectively quantify the molecular impact of this potent inhibitor, contributing to a deeper understanding of its therapeutic potential in diseases driven by aberrant STAT3 signaling. The use of RT-qPCR provides a sensitive and reliable method for assessing the efficacy of STAT3 inhibitors in preclinical studies.
References
- 1. Investigating the potential therapeutic role of targeting STAT3 for overcoming drug resistance by regulating energy metabolism in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 mRNA and protein expression in colorectal cancer: effects on STAT3‐inducible targets linked to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Long-Term Storage and Stability of STAT3-IN-13
Introduction
STAT3-IN-13 is a small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a critical mediator of cytokine and growth factor signaling and has been identified as a key player in numerous cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Its aberrant activation is implicated in various diseases, particularly in cancer, making it a prime target for therapeutic development. The integrity and stability of STAT3 inhibitors like this compound are paramount for obtaining reliable and reproducible results in research and preclinical studies. These application notes provide essential guidelines for the long-term storage and handling of this compound to ensure its stability and efficacy.
Long-Term Storage and Stability
The chemical stability of small molecule inhibitors can be influenced by several factors, including temperature, light, humidity, and the solvent used for reconstitution. Improper storage can lead to degradation of the compound, resulting in decreased potency and potentially the formation of confounding byproducts.
For STAT3 inhibitors, it is generally recommended to store the compound in its solid (lyophilized) form at low temperatures. Upon reconstitution in a solvent such as Dimethyl Sulfoxide (DMSO), it is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can accelerate degradation.
Quantitative Stability Data
The following table summarizes the recommended storage conditions and known stability of representative STAT3 inhibitor stock solutions. Researchers should treat this as a general guideline and, if possible, perform their own stability assessments for long-term experiments.
| Compound Format | Storage Temperature | Solvent | Duration of Stability | Reference |
| Stock Solution | -20°C | DMSO | Up to 1 month | [3] |
| Stock Solution | -80°C | DMSO | Up to 1 year | [3] |
| Reconstituted Aliquots | -20°C | Not specified | Up to 6 months |
Key Recommendations for Handling and Storage:
-
Solid Compound: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent (e.g., fresh, anhydrous DMSO).[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[3]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
-
Moisture: Use anhydrous solvents and tightly seal storage vials to prevent moisture absorption, which can reduce solubility and promote degradation.[3]
Experimental Protocols
Protocol 1: Reconstitution and Preparation of Stock Solutions
This protocol outlines the procedure for reconstituting lyophilized this compound and preparing a concentrated stock solution.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3]
Protocol 2: Assessment of Chemical Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the chemical stability of this compound over time using reverse-phase HPLC. This technique separates the parent compound from any potential degradation products, allowing for quantification of its purity.
Materials:
-
This compound stock solution (stored under desired conditions)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation:
-
At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve an aliquot of the stored this compound stock solution.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) in the initial mobile phase composition.
-
Prepare a fresh standard solution of this compound at the same concentration for comparison.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample onto the HPLC system.
-
Run a linear gradient to elute the compound and any degradation products (e.g., from 5% to 95% Mobile Phase B over 20 minutes).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the stored sample by dividing the peak area of the parent compound by the total peak area of all detected components and multiplying by 100.
-
Compare the purity of the stored sample to the freshly prepared standard to determine the extent of degradation over time.
-
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound.
References
Troubleshooting & Optimization
STAT3-IN-13 Technical Support Center: Troubleshooting Solubility and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the STAT3 inhibitor, STAT3-IN-13. Our aim is to provide practical solutions and detailed protocols to ensure the smooth execution of your experiments.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter solubility challenges with this compound. Below are common issues and their solutions to ensure proper handling and successful experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | This compound has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous solutions like PBS or cell culture media can cause the compound to crash out of solution. | - Use a pre-warmed medium: Warm your cell culture medium or PBS to 37°C before adding the this compound DMSO stock. - Increase the final volume: Dilute the stock solution into a larger volume of media to lower the final DMSO concentration gradually. - Stepwise dilution: Perform serial dilutions in media containing a decreasing percentage of DMSO. - Vortexing during dilution: Add the DMSO stock drop-wise to the aqueous solution while vortexing to ensure rapid and even dispersion. |
| Cloudiness or precipitation in stock solution | The DMSO used may have absorbed moisture, reducing its solvating capacity. Alternatively, the storage temperature may have fluctuated, causing the compound to fall out of solution. | - Use fresh, anhydrous DMSO: Always use a new, sealed vial of anhydrous DMSO to prepare your stock solution.[1] - Proper storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] - Gentle warming and sonication: If precipitation is observed, gently warm the stock solution to 37°C and use a sonicator bath for a few minutes to aid in redissolving the compound.[2] |
| Inconsistent experimental results | Incomplete dissolution of this compound can lead to inaccurate final concentrations and variability in biological activity. | - Visual inspection: Always visually inspect your stock and working solutions for any signs of precipitation before use. - Filter sterilization: After preparing your working solution, filter it through a 0.22 µm syringe filter to remove any micro-precipitates. |
Frequently Asked Questions (FAQs)
Solubility and Stock Solution Preparation
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a concentration of 125 mg/mL (286.38 mM) achievable with the help of ultrasonication.[2] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can significantly impact solubility.[2]
Q2: How should I prepare this compound for in vivo studies?
A2: For in vivo applications, a common formulation involves a multi-component solvent system. A suggested protocol is to prepare a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This mixture can achieve a solubility of up to 6.25 mg/mL (14.32 mM) and results in a clear solution, though it may require ultrasonication to fully dissolve.[2]
Q3: Can I dissolve this compound directly in PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture media due to its low aqueous solubility. A concentrated stock solution should first be prepared in DMSO and then serially diluted into the aqueous buffer or media to the final desired concentration.
Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?
A4: This is a common issue. To resolve this, you can try pre-warming your cell culture medium to 37°C before adding the DMSO stock of this compound. Adding the stock solution drop-wise while gently vortexing the medium can also help. If precipitation persists, consider preparing a fresh working solution and ensuring the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to maintain cell health and compound solubility.
Experimental Use
Q5: What is the recommended concentration range for this compound in cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell line and the specific assay. For anti-proliferative activity, IC50 values have been reported to be in the range of 0.11 to 0.55 µM in osteosarcoma cell lines after 48 hours of treatment.[2] For inhibiting STAT3 phosphorylation (p-STAT3 Y705), concentrations between 0.2 to 1.0 µM for 24 hours have been shown to be effective.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q6: How long should I incubate my cells with this compound?
A6: The incubation time will depend on the biological question you are addressing. For inhibition of STAT3 phosphorylation, a 24-hour incubation has been shown to be effective.[2] For assessing effects on cell viability or apoptosis, incubation times of 48 hours or longer may be necessary.[2]
Data Presentation: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (286.38 mM) | Requires ultrasonication for complete dissolution. Use of fresh, anhydrous DMSO is critical.[2] |
| In vivo formulation | 6.25 mg/mL (14.32 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires ultrasonication.[2] |
| Ethanol | Limited data available | Generally, STAT3 inhibitors show some solubility in ethanol, but specific data for this compound is not readily available. Empirical testing is recommended. |
| Methanol | Limited data available | Similar to ethanol, specific solubility data for this compound in methanol is not widely reported. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Direct dissolution is not feasible. Dilution from a DMSO stock is required. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the steps to detect the inhibition of STAT3 phosphorylation at Tyrosine 705 (Tyr705) by this compound.
Materials:
-
Cells of interest
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.2, 0.5, 1.0 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
potential off-target effects of Stat3-IN-13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Stat3-IN-13. This resource is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Its primary mechanism of action is the direct binding to the SH2 domain of STAT3, which is crucial for STAT3 dimerization and subsequent activation.[1] By occupying the SH2 domain, this compound prevents the phosphorylation of STAT3 at the critical tyrosine 705 (Y705) residue. This inhibition of phosphorylation blocks the homodimerization of STAT3, its translocation to the nucleus, and the transcription of its downstream target genes.[1]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are the downstream consequences of STAT3 inhibition. These include:
-
Anti-proliferative activity: this compound has been shown to inhibit the growth of various cancer cell lines.[1]
-
Induction of apoptosis: By inhibiting the expression of anti-apoptotic genes regulated by STAT3 (e.g., Bcl-2), this compound can induce programmed cell death in cancer cells.[1]
-
Suppression of tumor growth and metastasis: In vivo studies have demonstrated that this compound can suppress tumor growth and metastasis.[1]
Q3: What are the potential off-target effects of this compound?
While specific off-target profiling data for this compound is not extensively published, potential off-target effects can be inferred from its mechanism of action and the nature of STAT3 inhibitors in general. The most likely off-targets are other proteins with homologous SH2 domains.
-
Other STAT family members: Due to the high degree of homology in the SH2 domains among STAT family members, particularly between STAT3 and STAT1, there is a potential for this compound to exhibit some activity against other STAT proteins.
-
Other SH2 domain-containing proteins: A wide range of signaling proteins, including kinases (e.g., Src family kinases) and phosphatases, utilize SH2 domains for protein-protein interactions. There is a possibility that this compound could interfere with these interactions.
Q4: How can I experimentally assess the potential off-target effects of this compound in my model system?
To investigate potential off-target effects, a multi-pronged approach is recommended:
-
Kinase Profiling: A broad in vitro kinase screen against a panel of recombinant kinases can identify potential off-target kinase interactions.
-
Western Blot Analysis: Assess the phosphorylation status of other key signaling proteins, particularly other STAT family members (e.g., pSTAT1, pSTAT5) and upstream kinases (e.g., JAKs, Src).
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of this compound to potential off-target proteins in a cellular context.
-
Proteomics-based approaches: Techniques like phosphoproteomics can provide a global view of changes in cellular signaling pathways upon treatment with this compound, revealing unexpected alterations that may indicate off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell phenotype (e.g., morphology, adhesion) not typically associated with STAT3 inhibition. | The inhibitor may be affecting other signaling pathways that regulate the cytoskeleton or cell adhesion through off-target interactions with SH2 domain-containing proteins. | Perform a Western blot analysis for key proteins in focal adhesion signaling (e.g., FAK, Src). Consider a broader phosphoproteomics screen to identify affected pathways. |
| Discrepancy between in vitro binding affinity (Kd) and cellular IC50 values. | Poor cell permeability, rapid metabolism of the compound, or engagement of off-targets in the cellular environment that contribute to the observed phenotype. | Evaluate the cell permeability of this compound in your specific cell line. Perform a time-course experiment to assess the stability of the compound. Use CETSA to confirm target engagement in cells. |
| Inconsistent results between different cell lines. | Cell line-specific expression levels of off-target proteins or compensatory signaling pathways. | Characterize the expression levels of other STAT family members and key SH2 domain-containing proteins in your cell lines. Consider using a STAT3-knockout or knockdown cell line as a negative control to distinguish on-target from off-target effects. |
| Toxicity observed in vivo at concentrations expected to be selective for STAT3. | Off-target effects on essential signaling pathways in normal tissues. | Perform a dose-response study to determine the maximum tolerated dose. Analyze key organs for signs of toxicity and assess the phosphorylation status of potential off-target proteins in tissue samples. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Conditions |
| Binding Affinity (Kd) to STAT3 SH2 Domain | 0.46 μM | [1] |
| Anti-proliferative IC50 (143B cells) | 0.25 μM | 48-hour incubation[1] |
| Anti-proliferative IC50 (HOS cells) | 0.11 μM | 48-hour incubation[1] |
| Anti-proliferative IC50 (MG63 cells) | 0.55 μM | 48-hour incubation[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 and Potential Off-Target Phosphorylation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pSTAT3 (Y705), total STAT3, pSTAT1 (Y701), total STAT1, and other potential off-targets overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects.
References
Technical Support Center: Minimizing Stat3-IN-13 In Vivo Toxicity
Welcome to the technical support center for Stat3-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential in vivo toxicity during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for in vivo administration of this compound?
A1: For in vivo studies, this compound can be formulated in a few ways depending on the route of administration. A common formulation for intraperitoneal (IP) or oral gavage is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For a solubilized formulation, which may be suitable for intravenous (IV) or IP injection, a vehicle consisting of DMSO, PEG300, Tween 80, and saline is often used. A sample formulation protocol is provided below.
Q2: What are the known off-target effects of this compound?
A2: Specific off-target kinase screening data for this compound is not extensively published. However, like many small molecule inhibitors, off-target effects are possible. STAT3 inhibitors that target the SH2 domain may interfere with the function of other STAT family members due to structural similarities in this domain.[1] Additionally, some STAT3 inhibitors have been shown to induce mitochondrial dysfunction.[2] Researchers should consider performing their own off-target profiling or carefully observing for unexpected phenotypes.
Q3: What are the potential signs of toxicity I should monitor for in my animal models?
A3: General signs of toxicity include weight loss, reduced food and water intake, changes in behavior (e.g., lethargy, hunched posture), and ruffled fur. For STAT3 inhibitors specifically, potential organ-related toxicities could include effects on the hematopoietic system (as STAT3 is involved in hematopoiesis), gastrointestinal tract, and liver.[3] Cutaneous reactions, such as rashes or lesions, have also been observed with some STAT3 inhibitors in clinical settings.[4] Regular monitoring of animal health and body weight is crucial.
Q4: Are there any strategies to reduce the systemic toxicity of this compound?
A4: Yes, several strategies can be employed. Optimizing the dosing regimen to the lowest effective dose and frequency is a primary approach. Formulation can also play a key role; for hydrophobic compounds, strategies like using self-emulsifying drug delivery systems (SEDDS) or formulating as a nanoparticle suspension can improve bioavailability and potentially reduce toxicity.[5][6][7] Co-administration with agents that protect specific organs may be considered, but this requires careful validation.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Morbidity
-
Question: I am observing a high rate of mortality or severe adverse effects in my study animals shortly after administering this compound. What should I do?
-
Answer:
-
Immediate Action: Cease dosing immediately and humanely euthanize animals that meet the criteria for severe morbidity as defined in your animal use protocol.
-
Dose Reduction: The most likely cause is that the administered dose is above the maximum tolerated dose (MTD). It is recommended to perform a dose-range finding study to determine the MTD in your specific animal model and strain. Start with a significantly lower dose and escalate gradually.
-
Formulation Check: Re-evaluate your formulation. Ensure complete solubilization or a uniform suspension. Aggregates of the compound can lead to acute toxicity. For suspension formulations, ensure consistent dosing by vortexing immediately before each administration.
-
Route of Administration: Consider if the route of administration is appropriate. For example, some formulations suitable for IP injection may be too irritating for subcutaneous (SC) or intramuscular (IM) routes.
-
Issue 2: Significant Body Weight Loss in Treated Animals
-
Question: My animals treated with this compound are losing more than 15% of their body weight. What steps should I take?
-
Answer:
-
Monitor and Support: Increase the frequency of monitoring. Provide supportive care such as supplemental nutrition and hydration if permitted by your experimental design and animal care committee.
-
Dosing Holiday: Consider implementing a "dosing holiday" (e.g., 2-3 days without treatment) to allow the animals to recover.
-
Adjust Dose/Schedule: Reduce the dose or the frequency of administration (e.g., from daily to every other day).
-
Investigate Cause: Weight loss can be due to reduced food intake, gastrointestinal toxicity, or systemic metabolic effects. Observe for signs of diarrhea or other GI distress. Consider collecting blood samples for a complete blood count (CBC) and serum chemistry panel to assess for organ toxicity (e.g., liver or kidney).
-
Issue 3: Poor Solubility and Formulation Issues
-
Question: I am having difficulty dissolving this compound for my in vivo experiments. What can I do?
-
Answer:
-
Vehicle Selection: this compound is a hydrophobic molecule. For solubilization, a co-solvent system is often necessary. A commonly used vehicle for such compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Sonication and Warming: Gentle warming and sonication can aid in dissolution. However, be cautious of compound degradation at high temperatures.
-
Hydrophobic Ion Pairing: For some small molecules, hydrophobic ion pairing with an oppositely charged surfactant can increase lipophilicity, which can be beneficial for incorporation into lipid-based formulations like SEDDS.[5]
-
Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, a micronized suspension in a vehicle like 0.5% CMC can be a viable alternative for oral or IP administration. Ensure the particle size is uniform to allow for consistent dosing.
-
Quantitative Data Summary
| Parameter | STAT3 Inhibitor | Species | Route of Administration | Value | Reference |
| Dosing Regimen | S3I-201 | Mouse | Intraperitoneal (IP) | 5 mg/kg, 3 times a week | [8] |
| Dosing Regimen | C188-9 | Mouse | Oral Gavage (OG) | 50 mg/kg, daily | [9] |
| In Vitro IC50 | STAT3-IN-1 | Human Cancer Cell Lines | - | 1.82 - 2.14 µM | Selleck Chemicals |
| General Observation | CLT-005 | Rat | Oral Gavage (OG) | No mortality or adverse clinical observations up to 500 mg/kg/day for 16 weeks | [10] |
Note: The data in this table are for illustrative purposes and may not be directly applicable to this compound.
Experimental Protocols
Protocol 1: In Vivo Formulation of a Solubilized STAT3 Inhibitor
This protocol is adapted from common practices for formulating hydrophobic small molecules for in vivo use.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to dissolve the compound completely. For example, for a final concentration of 5 mg/mL, you might start with 10% of the final volume as DMSO (100 µL for a 1 mL final volume).
-
In a separate sterile tube, prepare the co-solvent vehicle. A common vehicle is 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Slowly add the vehicle to the dissolved compound in DMSO while vortexing or stirring continuously to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If necessary, briefly sonicate in a water bath.
-
The final solution should be clear. It is recommended to prepare this formulation fresh before each use.
Protocol 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
This is a general protocol outline and should be adapted to specific institutional guidelines and animal models.
-
Animal Model: Use the same species, strain, and sex of animals as your planned efficacy studies. A common choice is C57BL/6 or BALB/c mice.
-
Group Size: A small group size (e.g., n=3-5 per group) is typically used for MTD studies.
-
Dose Selection: Based on in vitro efficacy data (e.g., IC50), select a starting dose. A common starting point is 10-fold the in vitro IC50, but this can vary widely. Doses should be escalated in subsequent groups (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer a single dose of this compound via the intended route of administration. Include a vehicle control group.
-
Monitoring: Monitor the animals daily for at least 7-14 days for:
-
Clinical signs of toxicity (lethargy, ruffled fur, etc.).
-
Body weight changes.
-
Mortality.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10-15% body weight loss and does not result in mortality or severe clinical signs of toxicity.
-
Sub-chronic and Chronic Studies: For longer-term experiments, sub-chronic (e.g., 28 days) and chronic (e.g., 90 days or longer) toxicity studies are necessary to assess cumulative toxicity.[11][12] These studies often involve hematology, clinical chemistry, and histopathology at termination.
Visualizations
Caption: The STAT3 signaling pathway and the inhibitory mechanism of this compound.
Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of this compound.
Caption: Logical workflow for troubleshooting in vivo toxicity with this compound.
References
- 1. novacurabioai.com [novacurabioai.com]
- 2. pnas.org [pnas.org]
- 3. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cutaneous toxicities secondary to STAT3 inhibition: A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of STAT3 activity delays obesity-induced thyroid carcinogenesis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 Inhibition to Treat Ulcerative Colitis-Associated Colorectal Cancer [mdpi.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. criver.com [criver.com]
- 12. ojs.ikm.mk [ojs.ikm.mk]
Stat3-IN-13 degradation and handling precautions
Welcome to the Technical Support Center for STAT3-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of experiments involving this potent STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For the solid (powder) form, it is recommended to store it at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When stored at -80°C, it is advised to use the solution within 6 months, and within 1 month if stored at -20°C.
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for dissolving this compound for in vitro experiments.[2] It is crucial to use anhydrous DMSO, as moisture can accelerate the degradation of the compound.[2]
Q3: How can I prevent the precipitation of this compound when adding it to my aqueous cell culture medium?
A3: Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions is a common issue. To mitigate this, it is recommended to first make serial dilutions of your concentrated DMSO stock solution in DMSO. Then, add the final diluted DMSO solution to your cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid cellular toxicity.[2] It is also advisable to add the inhibitor to the medium slowly while vortexing or mixing.
Q4: My this compound seems to be inactive or shows reduced potency. What are the possible reasons?
A4: Several factors can lead to a loss of inhibitor activity:
-
Improper Storage: Exposure to room temperature for extended periods, multiple freeze-thaw cycles of stock solutions, or storage of solutions at -20°C for longer than one month can lead to degradation.
-
Moisture in DMSO: Using DMSO that has absorbed moisture can cause hydrolysis and inactivation of the compound.[2] Always use fresh, anhydrous DMSO.
-
Precipitation in Culture Medium: If the compound precipitates out of the solution, its effective concentration will be much lower than intended. Visually inspect your culture medium for any signs of precipitation after adding the inhibitor.
-
Adsorption to Plastics: Small molecule inhibitors can sometimes adsorb to the surface of plasticware, reducing the effective concentration in your experiment.
-
Cell Line Specific Effects: The efficacy of STAT3 inhibitors can vary between different cell lines due to factors like differential expression of STAT3 or the presence of drug efflux pumps.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare fresh stock solutions from the solid compound. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Precipitation of the inhibitor in cell culture medium | Lower the final concentration of this compound. Perform a solubility test in your specific cell culture medium. Further dilute the DMSO stock before adding it to the medium. |
| Variability in cell passage number or confluency | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. |
| Inconsistent incubation times | Ensure precise and consistent timing for inhibitor treatment across all experimental replicates and batches. |
Problem 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high | Perform a dose-response curve to determine the optimal concentration with the highest specific activity and lowest toxicity. In vitro potency for cell-based assays is typically in the <1-10 μM range.[3] |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in the cell culture medium is non-toxic (generally <0.5%).[1] Run a vehicle control (medium with DMSO only) in all experiments. |
| Non-specific binding | Consider using a structurally related but inactive control compound to differentiate between specific and non-specific effects. |
Problem 3: No effect of this compound is observed.
| Possible Cause | Troubleshooting Step |
| Inactive compound due to degradation | Purchase a new batch of the inhibitor and prepare fresh stock solutions. Verify the activity of the new batch in a well-established positive control assay. |
| Cell line is resistant to the inhibitor | Confirm that your cell line has constitutively active STAT3 signaling. Measure the levels of phosphorylated STAT3 (p-STAT3) by Western blot. Consider using a different cell line known to be sensitive to STAT3 inhibition as a positive control. |
| Incorrect experimental design | Verify the treatment time and concentration based on published literature for your specific cell line or a similar one. Ensure that the readout for STAT3 activity (e.g., p-STAT3 levels, downstream target gene expression) is appropriate. |
| Suboptimal inhibitor concentration | The IC50 or Ki values are common indicators of inhibitor potency.[3] Ensure you are using a concentration that is effective in cellular assays, which may be higher than the biochemical IC50. |
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from light and moisture.[1][4] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage. Avoid longer periods to prevent degradation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-handling: Before opening, bring the vial of solid this compound to room temperature to prevent condensation of moisture.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Treatment of Cells with this compound
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare intermediate dilutions of the stock solution in fresh, anhydrous DMSO if necessary.
-
Addition to Medium: Add the final diluted this compound solution to the pre-warmed cell culture medium and mix immediately and thoroughly by pipetting or gentle vortexing. The final DMSO concentration should be kept below 0.5%.[1]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions.
-
Controls: Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experimental setup.
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
assessing Stat3-IN-13 cell permeability
Welcome to the technical support center for STAT3-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data for this potent STAT3 inhibitor.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by binding to the SH2 domain of STAT3.[1] This interaction prevents the phosphorylation of STAT3 at the critical tyrosine 705 (Y705) residue, which is a key step in its activation.[1] By inhibiting Y705 phosphorylation, this compound blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, thereby preventing the transcription of its target genes.[1] These target genes are often involved in cell proliferation, survival, and angiogenesis.[1][2][3]
2. What are the primary applications of this compound in research?
This compound is primarily used in cancer research to probe the role of the STAT3 signaling pathway in tumorigenesis and to evaluate its potential as a therapeutic target.[1] Its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines make it a valuable tool for studying cancers with constitutively active STAT3.[1] It has also been shown to suppress tumor growth and metastasis in in-vivo models.[1]
3. What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro experiments, it is recommended to prepare a stock solution in DMSO at a concentration of up to 125 mg/mL with the aid of ultrasonication.[1] It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1] Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
4. At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. However, a good starting point for most cancer cell lines is in the range of 0.1 to 1.0 µM.[1] The IC50 values for its anti-proliferative activity have been reported to be 0.25 µM, 0.11 µM, and 0.55 µM for 143B, HOS, and MG63 osteosarcoma cells, respectively, after 48 hours of treatment.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates in cell culture medium. | The final DMSO concentration is too high, or the inhibitor concentration exceeds its solubility in the aqueous medium. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize solvent toxicity. Prepare intermediate dilutions of your stock solution in culture medium before adding to the final culture volume. |
| Inconsistent or no inhibition of STAT3 phosphorylation (p-STAT3) observed in Western blot. | 1. Suboptimal concentration of this compound used.2. Insufficient incubation time.3. Poor antibody quality for p-STAT3.4. Issues with the Western blot protocol. | 1. Perform a dose-response experiment to determine the optimal inhibitor concentration for your cell line.2. Optimize the incubation time with this compound. A 24-hour incubation has been shown to be effective.[1]3. Use a well-validated antibody specific for phosphorylated STAT3 at Tyr705.4. Review and optimize your Western blot protocol, including lysis buffer composition, protein transfer, and antibody incubation conditions. |
| High cell death observed in control (DMSO-treated) cells. | The DMSO concentration is too high and is causing cellular toxicity. | Use a lower final concentration of DMSO in your experiments. It is crucial to include a vehicle-only (DMSO) control to assess the effect of the solvent on cell viability. |
| Variability in results between experiments. | 1. Inconsistent cell seeding density.2. Passage number of cells is too high, leading to altered cellular responses.3. Inconsistent preparation of this compound working solutions. | 1. Ensure consistent cell seeding density across all experiments.2. Use cells within a consistent and low passage number range.3. Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. |
Quantitative Data
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 436.49 g/mol | [1] |
| Molecular Formula | C21H20N6O3S | [1] |
| Binding Affinity (K_D) | 0.46 µM (to STAT3 SH2 domain) | [1] |
| Solubility | 125 mg/mL in DMSO (with ultrasonication) | [1] |
| IC50 (48h, anti-proliferative) | 0.25 µM (143B cells)0.11 µM (HOS cells)0.55 µM (MG63 cells) | [1] |
Experimental Protocols
Protocol 1: Assessing Inhibition of STAT3 Phosphorylation by Western Blot
This protocol details the procedure for determining the effect of this compound on the phosphorylation of STAT3 at Tyr705 in cultured cells.
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) for 24 hours. Include a vehicle control (DMSO only).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cellular Uptake Assay using LC-MS/MS
This protocol provides a general framework for quantifying the intracellular concentration of this compound.
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat cells with a known concentration of this compound (e.g., 1 µM) for a specified time (e.g., 4 hours).
-
Cell Harvesting and Washing:
-
Aspirate the medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove extracellular inhibitor.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Count the cells to determine the cell number per sample.
-
-
Cell Lysis and Extraction:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., water or methanol).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Add an organic solvent (e.g., acetonitrile) to precipitate proteins and extract the small molecule inhibitor.
-
Vortex vigorously and centrifuge at high speed to pellet the protein precipitate.
-
-
Sample Analysis:
-
Collect the supernatant containing this compound.
-
Analyze the concentration of this compound in the supernatant using a calibrated LC-MS/MS method.
-
-
Data Analysis: Calculate the intracellular concentration of this compound by dividing the amount of inhibitor detected by the number of cells in the sample.
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to measure the induction of apoptosis by this compound using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.[1] Include appropriate positive and negative controls.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the cell permeability and efficacy of this compound.
Caption: A logical guide for troubleshooting lack of p-STAT3 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of Stat3 reveals a critical role in both the initiation and the promotion stages of epithelial carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
quality control testing for Stat3-IN-13 batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stat3-IN-13, a small molecule inhibitor of the STAT3 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is activated through phosphorylation by Janus kinases (JAKs) in response to cytokine and growth factor signaling.[1][2][3] Once phosphorylated, STAT3 forms homodimers, translocates to the nucleus, and binds to specific DNA response elements to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[1][3][4] this compound is designed to interfere with this process, though the precise binding site and inhibitory mechanism (e.g., targeting the SH2 domain to prevent dimerization) are key aspects of its function.[5][6][7][8]
Q2: What are the recommended quality control (QC) tests for new batches of this compound?
To ensure the identity, purity, and stability of this compound batches, a series of QC tests are recommended. These tests are crucial for the reproducibility of experimental results.
Recommended QC Tests and Acceptance Criteria
| Test | Method | Parameter | Acceptance Criteria |
| Identity | 1H NMR & 13C NMR | Chemical Shift (δ) | Spectrum conforms to the reference structure of this compound. |
| LC-MS | Molecular Weight | Observed mass matches the theoretical mass ± 0.5 Da. | |
| Purity | HPLC-UV | Peak Area | ≥ 98.0% |
| Solubility | Visual Inspection | Clarity in DMSO | Clear solution at 10 mM. |
| Stability | HPLC-UV | Purity after storage | ≥ 97.0% after 1 month at -20°C in DMSO. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is used to determine the purity of this compound by separating it from any potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This technique confirms the identity of the compound by measuring its mass-to-charge ratio.
-
LC System: Coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 100 to 1000.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides detailed information about the chemical structure of this compound, confirming its identity.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrument: 400 MHz or higher NMR spectrometer.
Visualizations
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Q: My experimental results are inconsistent between different batches of this compound. What should I do?
A: Inconsistent results are often due to variations in the purity or identity of the inhibitor.
Caption: Workflow for troubleshooting batch-to-batch variability of this compound.
Q: I observed precipitation of this compound in my cell culture medium. How can I resolve this?
A: Precipitation can occur if the final concentration of the solvent (typically DMSO) is too low or if the compound's solubility limit in the aqueous medium is exceeded.
Caption: Logical steps to resolve precipitation issues with this compound.
Q: I am not observing the expected downstream effects of STAT3 inhibition (e.g., decreased proliferation, apoptosis) after treating cells with this compound. What could be the reason?
A: This could be due to several factors, including issues with the compound, the cell line, or the experimental setup. A systematic approach is necessary to identify the root cause.
Workflow for Investigating Lack of Efficacy
Caption: A typical quality control workflow for a new batch of this compound.
References
- 1. STAT3 - Wikipedia [en.wikipedia.org]
- 2. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. STAT3 | Encyclopedia MDPI [encyclopedia.pub]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating STAT3 Inhibitor Specificity: A Comparative Guide
A note on Stat3-IN-13: As of late 2025, publicly accessible research literature and pharmacological databases do not contain specific data for a compound designated "this compound." Therefore, a direct comparison involving this specific inhibitor is not feasible. This guide provides a framework for evaluating the specificity of any STAT3 inhibitor by comparing several well-documented compounds: Stattic, S3I-201, BP-1-102, and SH-4-54. Researchers evaluating novel inhibitors, such as this compound, can utilize these methodologies to rigorously assess their compound's specificity.
Introduction to STAT3 and Its Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2][3] Dysregulation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[4][5] The development of small molecule inhibitors targeting STAT3 has been a major focus of research. However, a critical aspect of their preclinical validation is the rigorous assessment of their specificity. Off-target effects can lead to misinterpreted experimental results and potential toxicity.[6] This guide outlines key experimental approaches and provides comparative data for established STAT3 inhibitors.
The STAT3 Signaling Pathway
STAT3 is typically activated by cytokines and growth factors that bind to cell surface receptors, leading to the activation of Janus kinases (JAKs).[7] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[1][8] This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus.[4] In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[1] These target genes are often involved in cell survival (e.g., Bcl-xL, c-Myc) and proliferation (e.g., Cyclin D1).[9][10]
Caption: Figure 1: Canonical STAT3 Signaling Pathway
Comparison of STAT3 Inhibitors
The specificity of a STAT3 inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes key quantitative data for several commonly used STAT3 inhibitors. It is important to note that reported values can vary between studies depending on the assay conditions.
| Inhibitor | Target Domain | Potency (STAT3) | Selectivity Notes |
| Stattic | SH2 Domain | IC50: 5.1 µM (in vitro)[11] | Initially reported as selective over STAT1 and STAT5.[12] However, subsequent studies have shown STAT3-independent effects, including inhibition of histone acetylation.[12][13] |
| S3I-201 | SH2 Domain | IC50: 86 µM (DNA binding)[14][15] | Preferentially inhibits STAT3 over STAT1 and STAT5.[14] Some studies suggest it can act as a non-selective alkylating agent at higher concentrations.[16] |
| BP-1-102 | SH2 Domain | Kd: 504 nM; IC50: 6.8 µM (DNA binding)[9][17] | Shows selectivity for STAT3 and STAT5 over STAT1.[18] It is an analog of S3I-201.1066.[19] |
| SH-4-54 | SH2 Domain | Kd: 300 nM[20][21] | Binds to both STAT3 and STAT5.[20] Shows greater potency against STAT3 compared to STAT1 in competitive binding assays.[22] |
| STAT3-IN-3 | Mitochondria-targeting | IC50: 1.43 µM (MDA-MB-231 cells)[23] | Reported to not affect the phosphorylation of STAT1, JAK2, Src, or Erk1/2.[23] |
Experimental Protocols for Validating Specificity
To rigorously validate the specificity of a STAT3 inhibitor, a multi-pronged approach is necessary. Below are detailed methodologies for key experiments.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of the compound against a panel of kinases, including STAT family members and upstream kinases like JAKs and Src.
Methodology:
-
Fluorescence Polarization (FP) Assay: This assay measures the disruption of the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.
-
Recombinant STAT3 protein is incubated with a fluorescently labeled phosphotyrosine-containing peptide derived from a STAT3-binding site (e.g., from the gp130 receptor).[11][24]
-
The inhibitor is added at various concentrations.
-
The fluorescence polarization is measured. A decrease in polarization indicates that the inhibitor is competing with the peptide for binding to the SH2 domain.
-
To assess specificity, this assay is repeated with other STAT proteins (e.g., STAT1, STAT5) and other SH2 domain-containing proteins.[24]
-
Western Blot Analysis
Objective: To assess the effect of the inhibitor on STAT3 phosphorylation and the activation of other signaling pathways in a cellular context.
Methodology:
-
Culture cells with known constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer cells) or cells stimulated with a STAT3 activator (e.g., IL-6).[25]
-
Treat the cells with the inhibitor at a range of concentrations for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies specific for:
-
Incubate with the appropriate secondary antibodies and visualize the protein bands. A specific inhibitor should decrease p-STAT3 levels without significantly affecting the total STAT3 levels or the phosphorylation status of other signaling proteins.[23]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the inhibitor to STAT3 in intact cells.
Methodology:
-
Treat cells with the inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to separate aggregated proteins from soluble proteins.
-
Analyze the soluble fraction by Western blot for STAT3.
-
If the inhibitor binds to STAT3, it will stabilize the protein, leading to less aggregation at higher temperatures compared to the vehicle control. This results in a "thermal shift."[27]
Experimental Workflow for Inhibitor Specificity Validation
The following diagram illustrates a logical workflow for assessing the specificity of a novel STAT3 inhibitor.
Caption: Figure 2: Workflow for Validating STAT3 Inhibitor Specificity
Conclusion
Validating the specificity of a STAT3 inhibitor is paramount for its reliable use in research and for its potential clinical development. As demonstrated by the examples of Stattic and S3I-201, compounds initially reported as highly specific can later be found to have significant off-target effects.[12][13][16] Therefore, a comprehensive validation strategy employing a combination of in vitro biochemical assays, cell-based target engagement and pathway analysis, and functional cellular assays is essential. This guide provides a robust framework for researchers to rigorously assess the specificity of novel STAT3 inhibitors, ensuring the validity of their experimental findings and advancing the development of targeted therapies.
References
- 1. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. What are STAT3 modulators and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Pivotal Importance of STAT3 in Protecting the Heart from Acute and Chronic Stress: New Advancement and Unresolved Issues [frontiersin.org]
- 9. BP-1-102 | STAT | TargetMol [targetmol.com]
- 10. STAT3 blockade enhances the efficacy of conventional chemotherapeutic agents by eradicating head neck stemloid cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pnas.org [pnas.org]
- 16. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. STAT3/STAT5 Dual Inhibitor, SH-4-54 | Sigma-Aldrich [sigmaaldrich.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 25. STAT3 but Not HIF-1α Is Important in Mediating Hypoxia-Induced Chemoresistance in MDA-MB-231, a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Targeting STAT3-VISTA axis to suppress tumor aggression and burden in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Stat3-IN-13 on Bcl-2 and VEGF Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the STAT3 inhibitor, Stat3-IN-13, and its impact on the expression of the anti-apoptotic protein Bcl-2 and the pro-angiogenic factor VEGF. The performance of this compound is compared with other alternative STAT3 inhibitors, supported by available experimental data. This document is intended to assist researchers in evaluating the potential of these inhibitors for further investigation and development.
Introduction to STAT3 and its Role in Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, and angiogenesis. Dysregulation of the STAT3 signaling pathway is a hallmark of many human cancers, leading to the overexpression of downstream target genes that promote tumor growth and survival. Among these targets, B-cell lymphoma 2 (Bcl-2) and Vascular Endothelial Growth Factor (VEGF) are of significant interest. Bcl-2 is a key anti-apoptotic protein that confers resistance to cell death, a critical capability for cancer cells. VEGF is a potent signaling protein that stimulates the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. Consequently, inhibiting the STAT3 pathway presents a promising therapeutic strategy for cancer treatment.
This compound is a small molecule inhibitor designed to target STAT3. This guide assesses its reported effects on Bcl-2 and VEGF expression and provides a comparative landscape of other STAT3 inhibitors for which quantitative data is available.
STAT3 Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical STAT3 signaling pathway and the points of intervention for inhibitors like this compound.
Caption: The STAT3 signaling pathway and mechanism of STAT3 inhibitors.
Data Presentation: Comparative Effects of STAT3 Inhibitors
Table 1: Effect of STAT3 Inhibitors on Bcl-2 Family Protein Expression
| Inhibitor | Cell Line/Model | Concentration | Effect on Bcl-2/Bcl-2 Family | Citation |
| This compound | Various | Not Specified | Reported to inhibit Bcl-2 expression (Qualitative) | N/A |
| C188-9 | Primary Breast Cancer Cells | 0.5 µM | 1.5-fold increase in Bax/Bcl-2 ratio | [1] |
| 1.0 µM | 3.0-fold increase in Bax/Bcl-2 ratio | [1] | ||
| AZD9150 | Neuroblastoma Cell Lines | 1 µM | Significant decrease in Bcl-2 mRNA levels | [2] |
| Napabucasin | Diffuse Large B-cell Lymphoma | Not Specified | Downregulation of Mcl-1 (Bcl-2 family) expression | [3] |
Table 2: Effect of STAT3 Inhibitors on VEGF Expression
| Inhibitor | Cell Line/Model | Concentration | Effect on VEGF | Citation |
| This compound | Various | Not Specified | Reported to inhibit VEGF expression (Qualitative) | N/A |
| AZD9150 | Lung Cancer Mouse Model | Not Specified | Inhibition of VEGF expression and 90% tumor growth inhibition | [4] |
| C188-9 | In vivo mouse models | Not Specified | Reduces VEGF-induced vascular permeability | [5] |
| Napabucasin | Not Specified | Not Specified | STAT3 inhibition is linked to reduced angiogenesis | N/A |
Experimental Protocols
To facilitate the replication and validation of findings related to the impact of STAT3 inhibitors on Bcl-2 and VEGF expression, detailed methodologies for key experiments are provided below.
Western Blot for Bcl-2 Protein Expression
This protocol outlines the steps for detecting and quantifying Bcl-2 protein levels in cell lysates.
Caption: Workflow for Western Blot analysis of Bcl-2 protein.
Detailed Steps:
-
Cell Lysis: Treat cells with the STAT3 inhibitor of interest. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bcl-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for VEGF mRNA Expression
This protocol describes the measurement of VEGF mRNA levels.
Caption: Workflow for qPCR analysis of VEGF mRNA expression.
Detailed Steps:
-
Cell Treatment: Culture and treat cells with the desired concentrations of the STAT3 inhibitor.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using a qPCR instrument, SYBR Green or TaqMan probes, and primers specific for VEGF and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of VEGF mRNA using the comparative Ct (ΔΔCt) method, normalizing to the reference gene.
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted VEGF Protein
This protocol is for the quantification of VEGF protein secreted into the cell culture medium.
Caption: Workflow for ELISA analysis of secreted VEGF protein.
Detailed Steps:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for VEGF.
-
Blocking: Block the wells to prevent non-specific binding.
-
Sample Incubation: Add standards of known VEGF concentrations and cell culture supernatants from inhibitor-treated cells to the wells.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope of VEGF.
-
Enzyme Conjugate: Add an enzyme-linked (e.g., HRP) streptavidin that binds to the biotinylated detection antibody.
-
Substrate Reaction: Add a chromogenic substrate that reacts with the enzyme to produce a colored product. Stop the reaction after a set time.
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve from the standards and use it to determine the concentration of VEGF in the samples.
Conclusion
This compound is reported to inhibit the expression of the key pro-survival and pro-angiogenic factors, Bcl-2 and VEGF, by targeting the STAT3 signaling pathway. While quantitative data for this compound's direct impact on the expression of these proteins is limited in publicly available literature, comparative data from other STAT3 inhibitors such as C188-9, AZD9150, and Napabucasin demonstrate the potential of this therapeutic strategy. The provided experimental protocols offer a framework for researchers to conduct their own investigations into the efficacy and mechanism of action of this compound and other novel STAT3 inhibitors. Further quantitative studies on this compound are warranted to fully elucidate its therapeutic potential in oncology.
References
- 1. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3 with the generation 2.5 antisense oligonucleotide, AZD9150, decreases neuroblastoma tumorigenicity and increases chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Napabucasin, a novel inhibitor of STAT3, inhibits growth and synergises with doxorubicin in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressing STAT3 activity protects the endothelial barrier from VEGF-mediated vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of Stat3-IN-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of Stat3-IN-13, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Due to the high degree of homology among STAT family members, assessing the selectivity of a STAT3 inhibitor is crucial for predicting its potential for off-target effects and therapeutic efficacy. This document outlines the available data for this compound and compares it with other well-characterized STAT3 inhibitors, providing a framework for its comprehensive evaluation.
Overview of this compound and Comparative Compounds
Table 1: Comparison of STAT3 Inhibitor Selectivity
| Compound | Target Domain | STAT3 Affinity/Potency | Selectivity Profile |
| This compound | SH2 Domain | Kd: 0.46 μM[1] | Data on selectivity against other STATs is not currently available. |
| Stattic | SH2 Domain | IC50: 5.1 μM (in cell-free assay)[2][3] | Highly selective for STAT3 over STAT1.[2][3] |
| S3I-201 | SH2 Domain | IC50: 86 μM (for DNA binding)[4][5] | Preferentially inhibits STAT3 over STAT1 (IC50 >300 μM) and STAT5 (IC50: 166 μM).[4][6] However, one study suggests it may act as a non-selective alkylating agent.[7] |
| C188-9 | SH2 Domain | Kd: 4.7 nM[8][9] | High-affinity binder to STAT3; reported to be a selective STAT3 inhibitor.[8][10][11] |
Experimental Protocols for Determining Selectivity
To fully characterize the selectivity profile of this compound, a series of biochemical and cellular assays should be performed. Below are detailed methodologies for key experiments.
In Vitro Binding Affinity and Selectivity
a) Fluorescence Polarization (FP) Assay
This assay measures the binding of an inhibitor to the STAT3 SH2 domain by assessing the displacement of a fluorescently labeled phosphopeptide probe.
-
Principle: A small, fluorescently labeled peptide corresponding to the STAT3-binding motif of upstream receptors (e.g., gp130) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger STAT3 protein, the complex tumbles more slowly, increasing the polarization. An inhibitor that binds to the SH2 domain will compete with the fluorescent peptide, causing a decrease in polarization.
-
Protocol:
-
Recombinant human STAT3 protein (and other STAT isoforms for selectivity testing) is incubated with varying concentrations of the test compound (e.g., this compound) in an assay buffer (e.g., 10 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM EDTA, 2 mM DTT, and 0.01% Triton-X100) for 60 minutes at room temperature in a 96-well black plate.[12]
-
A fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G(pTyr)LPQTV-CONH2) is added to each well at a final concentration of 10 nM.[12]
-
The plate is incubated for 30 minutes at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
b) Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity.
-
Principle: A protein target (e.g., STAT3) is immobilized on a sensor chip. When an analyte (the inhibitor) flows over the surface, binding causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).
-
Protocol:
-
Recombinant STAT proteins (STAT3 and other family members) are immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[1][13]
-
A running buffer is continuously flowed over the chip surface.
-
Serial dilutions of the test inhibitor are injected over the surface, and the binding response is recorded in real-time.
-
After each injection, the surface is regenerated using a suitable regeneration solution to remove the bound inhibitor.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the Kd.[14]
-
Cellular Selectivity
a) Western Blot Analysis of STAT Phosphorylation
This assay determines the inhibitor's ability to selectively block the phosphorylation of STAT3 in a cellular context.
-
Principle: Cells are stimulated with a cytokine or growth factor that activates multiple STAT pathways (e.g., EGF, IL-6). The ability of the inhibitor to selectively reduce the phosphorylation of STAT3 at a specific tyrosine residue (e.g., Tyr705) compared to other STAT proteins (e.g., STAT1 at Tyr701) is assessed by Western blotting using phospho-specific antibodies.
-
Protocol:
-
Culture appropriate cells (e.g., cancer cell lines with known STAT activation) and serum-starve them overnight.
-
Pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with a relevant cytokine or growth factor (e.g., IL-6 or EGF) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-STAT3 (Tyr705), total STAT3, phospho-STAT1 (Tyr701), total STAT1, and a loading control (e.g., β-actin or GAPDH).[15]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of STAT3 phosphorylation relative to other STAT proteins.
-
Visualizing Key Pathways and Workflows
To aid in the understanding of STAT3 signaling and the evaluation of its inhibitors, the following diagrams have been generated.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining STAT3 inhibitor selectivity.
References
- 1. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
A Head-to-Head Comparison of STAT3 Inhibitors: Stat3-IN-13 and OPB-31121
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it plays a pivotal role in tumor cell proliferation, survival, and metastasis. This guide provides a detailed head-to-head comparison of two small molecule STAT3 inhibitors, Stat3-IN-13 and OPB-31121, summarizing their mechanisms of action, preclinical data, and available quantitative metrics to aid researchers in their selection of appropriate research tools.
Mechanism of Action: Targeting the STAT3 SH2 Domain
Both this compound and OPB-31121 function by directly targeting the STAT3 protein. Specifically, they bind to the Src Homology 2 (SH2) domain, a critical region for STAT3 dimerization, which is a prerequisite for its nuclear translocation and subsequent transcriptional activity.[1] By occupying the SH2 domain, these inhibitors prevent the phosphorylation of STAT3 at the crucial tyrosine 705 residue, thereby inhibiting its activation.[1]
While both molecules target the SH2 domain, computational and experimental studies on OPB-31121 suggest its binding site is unique and does not overlap with those of other known STAT3 inhibitors.[1] This distinct binding mode may contribute to its high affinity and efficacy.[1] this compound also binds to the SH2 domain and has been shown to inhibit the phosphorylation of STAT3 at Y705.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and OPB-31121, providing a snapshot of their binding affinities and inhibitory concentrations in various cell lines.
Table 1: Binding Affinity (Kd)
| Compound | Target | Kd | Experimental Method |
| This compound | STAT3 SH2 Domain | 0.46 µM | Not Specified |
| OPB-31121 | STAT3 SH2 Domain | 10 nM | Isothermal Titration Calorimetry |
Table 2: Inhibitory Concentration (IC50) - In Vitro Cell Proliferation
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | 143B | Osteosarcoma | 0.25 µM |
| This compound | HOS | Osteosarcoma | 0.11 µM |
| This compound | MG63 | Osteosarcoma | 0.55 µM |
| OPB-31121 | Various Hematopoietic Malignant Cell Lines | Leukemia/Lymphoma | ≤10 nM in 57% of cell lines tested |
Preclinical and Clinical Landscape
This compound has demonstrated anti-proliferative effects and the ability to induce apoptosis in vitro in osteosarcoma cell lines.[1] In vivo studies have shown that it can suppress tumor growth and metastasis in a mouse model of osteosarcoma.[1]
OPB-31121 has a more extensive publicly available dataset, including preclinical studies in gastric cancer and various hematopoietic malignancies.[2] It has been shown to downregulate JAK2 and gp130 expression and inhibit JAK2 phosphorylation, which in turn leads to the inhibition of STAT3 phosphorylation. OPB-31121 has progressed to Phase I clinical trials in patients with advanced solid tumors.[3][4][5][6] These trials have established a maximum tolerated dose (MTD) and demonstrated preliminary antitumor activity, although dose-limiting toxicities, primarily gastrointestinal, were observed.[4][5][6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the evaluation of these inhibitors.
Western Blot for STAT3 Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., 143B osteosarcoma cells or gastric cancer cells) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or OPB-31121 for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or OPB-31121 for a specified period (e.g., 48 or 72 hours).
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 143B or gastric cancer cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or OPB-31121 to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. Administer vehicle to the control group.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3).
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the STAT3 signaling pathway and a general experimental workflow for evaluating STAT3 inhibitors.
Caption: The STAT3 signaling pathway and points of inhibition by this compound and OPB-31121.
Caption: General experimental workflow for the preclinical and clinical evaluation of STAT3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming On-Target Activity of Stat3-IN-13 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology and inflammatory diseases due to its central role in regulating cell proliferation, survival, and differentiation.[1][2][3] The development of small molecule inhibitors targeting STAT3 has been a significant focus of research. This guide provides a comparative overview of Stat3-IN-13, a potent STAT3 inhibitor, and details the experimental approaches to confirm its on-target activity in a cellular context. We further compare its performance with two other widely studied STAT3 inhibitors, S3I-201 and YY002, based on publicly available data.
Introduction to this compound and a Comparison with Alternatives
This compound is a small molecule inhibitor that targets the SH2 domain of STAT3, thereby preventing its dimerization and subsequent downstream signaling.[4] To rigorously validate the on-target activity of this compound and objectively assess its potential, a series of cellular assays are essential. This guide outlines the necessary experimental protocols and provides a comparative analysis with S3I-201, an early STAT3 inhibitor, and YY002, a more recent and highly potent inhibitor.
Table 1: Comparison of STAT3 Inhibitors
| Feature | This compound | S3I-201 | YY002 |
| Target Domain | SH2 Domain | SH2 Domain | SH2 Domain |
| Binding Affinity (Kd) | ~205 nM | Not consistently reported | ~2.24 nM (for STAT3 SH2 domain) |
| Reported IC50 (Cell-based assays) | Varies by cell line (e.g., ~0.5 µM in some cancer cells) | 86 ± 33 µM (in vitro DNA binding) | 3-11 nM in pancreatic cancer cells |
| Key Cellular Effects | Inhibition of STAT3 phosphorylation, induction of apoptosis, anti-proliferative | Inhibition of STAT3 DNA binding, induction of apoptosis | Dual inhibition of STAT3 Tyr705 and Ser727 phosphorylation, potent anti-tumor activity |
Experimental Protocols for On-Target Validation
To confirm that the observed cellular effects of this compound are a direct result of STAT3 inhibition, the following key experiments should be performed.
Western Blot Analysis of STAT3 Phosphorylation
This assay directly measures the phosphorylation status of STAT3 at Tyrosine 705 (Y705), a critical step in its activation.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line with constitutively active STAT3) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for phospho-STAT3 (Tyr705). Subsequently, probe with a primary antibody for total STAT3 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3. A dose-dependent decrease in this ratio upon treatment with this compound indicates on-target activity.
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Protocol:
-
Cell Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid (containing STAT3 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with different concentrations of this compound.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A reduction in normalized luciferase activity in the presence of this compound demonstrates inhibition of STAT3 transcriptional function.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of STAT3 inhibition on cell proliferation and viability.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for 24-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. A dose-dependent decrease in cell viability is expected with an effective STAT3 inhibitor.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines if the reduction in cell viability is due to the induction of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the apoptotic cell population with increasing concentrations of this compound confirms the induction of apoptosis.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for confirming the on-target activity of this compound.
Caption: Logical framework for comparing STAT3 inhibitors.
Conclusion
Confirming the on-target activity of a STAT3 inhibitor like this compound is a critical step in its preclinical development. The experimental protocols detailed in this guide provide a robust framework for this validation process. By directly assessing the inhibitor's effect on STAT3 phosphorylation, transcriptional activity, and downstream cellular consequences such as proliferation and apoptosis, researchers can confidently establish its mechanism of action. Furthermore, by comparing its performance metrics with those of other known STAT3 inhibitors such as S3I-201 and YY002, the relative potency and potential advantages of this compound can be objectively evaluated, guiding future drug development efforts.
References
- 1. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of Stat3-IN-13: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper management of chemical compounds is paramount for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the handling and disposal of Stat3-IN-13, a potent STAT3 inhibitor used in cancer research.
Proper Disposal Procedures
As with any laboratory chemical, this compound must be disposed of in accordance with national and local regulations. Waste materials should not be mixed with other waste and should remain in their original containers whenever possible.
Key Disposal Steps:
-
Consult Safety Data Sheet (SDS): The most specific and crucial information for disposal will be found in the manufacturer's SDS for this compound.
-
Segregation: Do not mix this compound waste with non-hazardous waste. It should be segregated as chemical waste.
-
Containerization: Keep waste this compound in a clearly labeled, sealed, and chemically compatible container. The container should be kept closed except when adding waste.
-
Aqueous vs. Non-Aqueous: Separate aqueous solutions from organic solvent solutions containing this compound.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. For spills, absorb the material with an inert, finely-powdered liquid-binding material and dispose of the contaminated material as hazardous waste.[1]
-
Empty Containers: The first rinse of any container that held this compound should be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for regular disposal depending on local regulations, but labels on the container should be fully removed or defaced.[2]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, providing a quick reference for its biological activity and storage conditions.
| Parameter | Value | Cell Lines/Conditions | Reference |
| Binding Affinity (KD) | 0.46 μM | STAT3 SH2 Domain | [3] |
| 0.96 μM | STAT3 (586-685) | [3] | |
| IC50 (48 hours) | 0.25 μM | 143B cells | [3] |
| 0.11 μM | HOS cells | [3] | |
| 0.55 μM | MG63 cells | [3] | |
| In Vivo Dosage | 10-20 mg/kg | Nude mice (i.p., twice daily for 4 weeks) | [3] |
| Storage Temperature | -80°C (6 months) | Stock solution | [3] |
| -20°C (1 month) | Stock solution | [3] |
Experimental Protocols and Signaling Pathways
Experimental Protocol: Inhibition of STAT3 Phosphorylation
This protocol provides a general methodology for assessing the inhibitory effect of a compound like this compound on STAT3 phosphorylation in a cell-based assay.
Objective: To determine the dose-dependent effect of a STAT3 inhibitor on the phosphorylation of STAT3 at Tyr705 in cancer cells.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., MDA-MB-468, SW480)
-
Complete cell culture media (e.g., DMEM + 10% FBS)
-
Serum-free media
-
STAT3 inhibitor (e.g., this compound) dissolved in DMSO
-
Stimulating agent (e.g., EGF at 25 ng/mL or IL-6 at 100 ng/mL)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to grow overnight in complete media.
-
Serum Starvation: The next day, replace the complete media with serum-free media and incubate for a designated period (e.g., 6 hours) to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of the STAT3 inhibitor (e.g., 0, 0.2, 0.5, 1 μM) for a specified time (e.g., 6 hours).[4] A DMSO vehicle control should be included.
-
Stimulation: Add the stimulating agent (e.g., EGF or IL-6) to the media and incubate for a short period (e.g., 30 minutes) to induce STAT3 phosphorylation.[5]
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705).
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-tubulin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3 normalized to total STAT3 and the loading control.
-
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[6][7] Its activation is often initiated by cytokines and growth factors binding to their respective receptors on the cell surface.
Caption: Canonical STAT3 signaling pathway.
Pathway Description:
-
Ligand Binding: Cytokines or growth factors bind to their specific receptors on the cell surface.[7]
-
Receptor Activation: This binding event activates receptor-associated Janus kinases (JAKs).[8]
-
STAT3 Phosphorylation: The activated JAKs phosphorylate latent STAT3 proteins in the cytoplasm at a specific tyrosine residue (Y705).[9]
-
Dimerization: The phosphorylated STAT3 monomers then form homodimers or heterodimers with other STAT proteins.[8][10]
-
Nuclear Translocation: These STAT3 dimers translocate from the cytoplasm into the nucleus.[6][8]
-
DNA Binding and Gene Transcription: In the nucleus, the STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are involved in critical cellular functions such as cell proliferation, survival, and angiogenesis.[6][7]
References
- 1. STAT3-IN-7|2237955-91-6|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Stat3-IN-13
Essential safety protocols and operational guidance for the potent STAT3 inhibitor, Stat3-IN-13, are critical for ensuring a secure laboratory environment and the integrity of your research. This guide provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal methods tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and confidently advance your work on this pivotal cancer research compound.
This compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell growth, proliferation, and apoptosis.[1][2][3] Its ability to bind to the STAT3 SH2 domain and inhibit the phosphorylation of STAT3 Y705 makes it a valuable tool in cancer research, where aberrant STAT3 signaling is a common feature.[1][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is paramount before handling any chemical.[5] For this compound, the following PPE is recommended to protect against potential hazards such as skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Nitrile Gloves | Impermeable and resistant to the chemical. Always check for tears or punctures before use. Remove and dispose of gloves properly after handling, and always wash your hands.[5][6] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Provide a barrier against splashes. For individuals who wear prescription glasses, prescription goggles are available.[5] |
| Body Protection | Laboratory Coat | A solid-front, liquid-impermeable gown is recommended to protect skin and clothing.[5][7] Ensure the coat is fully buttoned. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If there is a risk of generating dust or aerosols, a fume hood should be used. In such cases, consult your institution's safety officer about the need for a respirator. |
Operational Plan: Safe Handling and Storage from Bench to Disposal
Adherence to a strict operational plan minimizes the risk of exposure and ensures the stability of the compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[8]
-
Recommended storage for a stock solution is at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Preparation and Use:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes.[8]
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[8]
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[8]
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Decontaminate the spill area and all equipment used for cleanup with a suitable solvent, such as alcohol.[8]
-
Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan:
-
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[9]
-
Do not dispose of the chemical down the drain or in the general trash.
-
Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility.[9]
Experimental Context: Mechanism of Action and a Standard Workflow
This compound exerts its anti-proliferative and pro-apoptotic effects by inhibiting the STAT3 signaling pathway.[1] This pathway is a critical mediator of signals from cytokines and growth factors, playing a key role in numerous cellular processes.[10][11]
Below is a diagram illustrating the general workflow for an in vitro experiment using this compound, followed by a diagram of the STAT3 signaling pathway it inhibits.
Caption: A typical experimental workflow for in vitro studies involving this compound.
The STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to act as a transcription factor for genes involved in cell survival and proliferation.[2][4][10]
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are STAT3 modulators and how do they work? [synapse.patsnap.com]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. STAT3-IN-7|2237955-91-6|MSDS [dcchemicals.com]
- 9. epa.gov [epa.gov]
- 10. STAT3 - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
